Bisphenol B-13C12
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H18O2 |
|---|---|
Molecular Weight |
254.23 g/mol |
IUPAC Name |
4-[2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)butan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C16H18O2/c1-3-16(2,12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h4-11,17-18H,3H2,1-2H3/i4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
InChI Key |
HTVITOHKHWFJKO-MWDCNEGOSA-N |
Isomeric SMILES |
CCC(C)([13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
Bisphenol B-¹³C₁₂: A Technical Guide for Researchers
For immediate release
This technical guide provides an in-depth overview of Bisphenol B-¹³C₁₂ (BPB-¹³C₁₂), a stable isotope-labeled internal standard crucial for the precise quantification of Bisphenol B (BPB). This document is intended for researchers, scientists, and drug development professionals engaged in analytical chemistry, environmental monitoring, and toxicology studies.
Introduction to Bisphenol B-¹³C₁₂
Bisphenol B-¹³C₁₂ is a non-radioactive, stable isotope-labeled form of Bisphenol B, a known endocrine disruptor.[1][2][3] The designation "-¹³C₁₂" signifies that all twelve carbon atoms of the two phenyl rings have been substituted with the carbon-13 isotope.[4][5] This isotopic enrichment results in a molecule with a higher molecular weight than its unlabeled counterpart, BPB, while maintaining identical chemical and physical properties.
The primary application of Bisphenol B-¹³C₁₂ is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Its use allows for the accurate and precise measurement of BPB concentrations in complex matrices by correcting for variations in sample preparation, extraction efficiency, and instrument response.
Physicochemical Properties
The key physicochemical properties of Bisphenol B-¹³C₁₂ and its unlabeled analog, Bisphenol B, are summarized in the table below for easy comparison.
| Property | Bisphenol B-¹³C₁₂ | Bisphenol B (Unlabeled) |
| Molecular Formula | C₄¹³C₁₂H₁₈O₂ | C₁₆H₁₈O₂ |
| Molecular Weight | 254.22 g/mol | 242.312 g/mol |
| Chemical Structure | 2,2-Bis(4-hydroxyphenyl-¹³C₆)butane | 2,2-Bis(4-hydroxyphenyl)butane |
| Isotopic Purity | Typically ≥99% ¹³C | Not Applicable |
| Appearance | Crystalline solid or tan granular substance | Crystalline solid or tan granular substance |
| Solubility | Soluble in organic solvents such as acetonitrile, methanol, acetone, benzene, and ether. Insoluble in water. | Soluble in organic solvents such as acetone, benzene, ether, and methanol. Insoluble in water. |
Primary Use: Internal Standard in Quantitative Analysis
The structural and chemical similarity of Bisphenol B-¹³C₁₂ to the native BPB makes it an ideal internal standard. In a typical analytical workflow, a known amount of the labeled standard is added to the sample at the beginning of the preparation process. Since the internal standard and the analyte behave almost identically during extraction, cleanup, and chromatographic separation, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.
During mass spectrometric analysis, the instrument can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference. By measuring the ratio of the analyte signal to the internal standard signal, a precise quantification of the analyte can be achieved, independent of variations in sample handling and instrument performance.
Experimental Protocol: Quantification of Bisphenol B in Biological Matrices using LC-MS/MS
The following is a generalized protocol for the quantification of Bisphenol B in a biological matrix (e.g., urine, serum) using Bisphenol B-¹³C₁₂ as an internal standard. This protocol should be optimized for specific matrices and instrumentation.
4.1. Materials and Reagents
-
Bisphenol B analytical standard
-
Bisphenol B-¹³C₁₂ internal standard solution (e.g., 100 µg/mL in acetonitrile)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid or ammonium hydroxide (for mobile phase modification)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Enzyme for deconjugation (e.g., β-glucuronidase/sulfatase) if measuring total BPB
-
Vortex mixer, centrifuge, and evaporator
4.2. Sample Preparation
-
Spiking with Internal Standard: To 1 mL of the biological sample, add a precise volume of the Bisphenol B-¹³C₁₂ internal standard solution to achieve a final concentration within the linear range of the calibration curve.
-
Deconjugation (for total BPB): If measuring total BPB (free and conjugated forms), add an appropriate buffer and deconjugation enzyme. Incubate the sample according to the enzyme manufacturer's instructions (e.g., at 37°C for a specified time).
-
Protein Precipitation (for serum/plasma): Add a protein precipitation agent like cold acetonitrile, vortex, and centrifuge to pellet the proteins. Collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample (or supernatant) onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase.
4.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium hydroxide to improve peak shape and ionization.
-
Flow Rate and Injection Volume: Optimize based on the column dimensions and system.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for bisphenols.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both BPB and Bisphenol B-¹³C₁₂ are monitored.
-
4.4. Data Analysis
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled BPB and a constant concentration of Bisphenol B-¹³C₁₂.
-
Quantification: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of BPB in the unknown samples is then determined from this calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in the use of Bisphenol B-¹³C₁₂ as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evidence for Bisphenol B Endocrine Properties: Scientific and Regulatory Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bisphenol-B-13C12 - Deuterated Reference Standard for Method Validation [witega.de]
- 5. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Manufacturing of ¹³C₁₂-Labeled Bisphenol B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway and manufacturing process for ¹³C₁₂-labeled Bisphenol B. Due to the limited availability of specific published protocols for this isotopically labeled compound, this guide outlines a robust and scientifically grounded approach derived from established principles of bisphenol synthesis and isotopic labeling methodologies. The protocols and data presented herein are based on analogous chemical reactions and are intended to serve as a foundational resource for the synthesis of this important analytical standard.
Introduction
Bisphenol B (BPB) is a member of the bisphenol family of chemical compounds. Its isotopically labeled form, ¹³C₁₂-Bisphenol B, is a critical internal standard for quantitative analysis in various research and regulatory settings. The incorporation of twelve ¹³C atoms into the aromatic rings provides a distinct mass shift, enabling precise and accurate quantification by mass spectrometry-based methods, such as LC-MS/MS, in complex matrices.[1][2] This is particularly valuable in metabolism studies, environmental monitoring, and toxicological research.[1] The synthesis of such labeled compounds requires a strategic approach to incorporate the stable isotopes efficiently and with high purity.
Proposed Synthetic Pathway
The most direct and industrially scalable method for synthesizing bisphenols is the acid-catalyzed condensation of a ketone with two equivalents of a phenol.[3] For the synthesis of ¹³C₁₂-labeled Bisphenol B, this would involve the reaction of butanone (methyl ethyl ketone) with ¹³C₆-labeled phenol. The ¹³C₆-phenol serves as the source of the isotopic labels, ensuring that both aromatic rings of the resulting Bisphenol B molecule are fully labeled.
The overall reaction is as follows:
2-(¹³C₆)-Phenol + Butanone --(Acid Catalyst)--> ¹³C₁₂-Bisphenol B + H₂O
A strong acid catalyst, such as p-toluenesulfonic acid (PTSA) or a cation exchange resin, is typically employed to facilitate the electrophilic aromatic substitution reaction.
Caption: Proposed acid-catalyzed condensation reaction for the synthesis of ¹³C₁₂-Bisphenol B.
Experimental Protocols
The following is a detailed, hypothetical experimental protocol for the synthesis of ¹³C₁₂-labeled Bisphenol B.
3.1. Materials and Reagents
-
¹³C₆-Phenol (Isotopic Purity > 99 atom % ¹³C)
-
Butanone (Anhydrous, >99% purity)
-
p-Toluenesulfonic acid (PTSA) monohydrate (>98% purity)
-
Toluene (Anhydrous)
-
Methanol
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
3.2. Reaction Setup
-
A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap filled with toluene.
-
The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) and allowed to cool to room temperature.
3.3. Synthesis Procedure
-
To the reaction flask, add ¹³C₆-Phenol (2 equivalents) and a molar excess of butanone (1 equivalent).
-
Add toluene to the flask to act as a solvent and to facilitate the azeotropic removal of water.
-
Add p-toluenesulfonic acid (0.1 equivalents) as the catalyst.
-
The reaction mixture is heated to reflux (approximately 110-120 °C) with vigorous stirring.
-
The reaction progress is monitored by observing the collection of water in the Dean-Stark trap and can be further analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically driven to completion over 4-8 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
3.4. Work-up and Purification
-
The cooled reaction mixture is diluted with an organic solvent such as ethyl acetate.
-
The organic layer is washed sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), deionized water, and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude ¹³C₁₂-Bisphenol B is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Fractions containing the pure product (as determined by TLC or HPLC) are combined, and the solvent is evaporated to yield the final product as a solid.
-
The purified product is further dried under high vacuum to remove any residual solvents.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of ¹³C₁₂-labeled Bisphenol B.
Table 1: Reactant and Product Stoichiometry
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| ¹³C₆-Phenol | ¹³C₆H₆O | 100.08 | 2 |
| Butanone | C₄H₈O | 72.11 | 1 |
| ¹³C₁₂-Bisphenol B | C₄¹³C₁₂H₁₈O₂ | 254.23 | 1 |
Table 2: Expected Yields and Purity
| Parameter | Value |
| Theoretical Yield | Based on limiting reagent |
| Actual Yield (Typical) | 75-85% |
| Chemical Purity (Post-Purification) | >98% |
| Isotopic Purity | >99 atom % ¹³C |
Table 3: Analytical Characterization Parameters
| Analysis Method | Parameter | Expected Value |
| Mass Spectrometry | [M-H]⁻ | m/z 253.2 |
| ¹H NMR | Integration and Splitting | Consistent with Bisphenol B structure |
| ¹³C NMR | Chemical Shifts | Consistent with ¹³C labeled aromatic carbons |
| HPLC | Retention Time | Specific to the applied method |
Manufacturing Workflow
The overall manufacturing process can be visualized as a logical flow from raw materials to the final, quality-controlled product.
Caption: A logical workflow for the manufacturing of ¹³C₁₂-labeled Bisphenol B.
Conclusion
This technical guide provides a detailed framework for the synthesis and manufacturing of ¹³C₁₂-labeled Bisphenol B, tailored for an audience of researchers and drug development professionals. By adapting the well-established acid-catalyzed condensation reaction with an isotopically labeled precursor, a high-purity product suitable for use as an internal standard can be reliably produced. The outlined protocols for synthesis, purification, and quality control are designed to ensure the final product meets the stringent requirements for quantitative analytical applications.
References
In-Depth Technical Guide to Bisphenol B-13C12: Properties, Analytical Methods, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bisphenol B-13C12, a stable isotope-labeled internal standard crucial for the accurate quantification of Bisphenol B (BPB). This document details its fundamental properties, analytical methodologies, and the known biological activities and signaling pathways of its unlabeled counterpart, Bisphenol B.
Core Properties of this compound
This compound is a stable isotope-labeled form of Bisphenol B, where twelve carbon atoms in the phenyl rings have been replaced with the carbon-13 isotope. This labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to the unlabeled BPB but has a distinct, higher molecular weight, allowing for precise differentiation and quantification.
| Property | Value | Reference |
| Molecular Formula | C₄¹³C₁₂H₁₈O₂ | [1][2] |
| Molecular Weight | 254.22 g/mol or 254.23 g/mol | [1][2][3] |
| CAS Number (Unlabeled BPB) | 77-40-7 | |
| Appearance | Neat solid or in solution |
Note: A specific CAS number for this compound is not consistently provided across suppliers. The CAS number for the unlabeled compound is provided for reference.
Experimental Protocols
The primary application of this compound is as an internal standard in analytical methods for the detection and quantification of Bisphenol B. The following protocols are for the analysis of Bisphenol B and in vitro toxicological and mechanistic studies where this compound would be used for quantification.
Quantification of Bisphenol B in Biological and Environmental Samples via UPLC-MS/MS
This protocol outlines a general procedure for the determination of Bisphenol B in samples such as human serum, urine, or environmental water, using a stable isotope dilution method with this compound.
a. Sample Preparation (QuEChERS Method)
-
To a 15 mL polypropylene centrifuge tube, add 5 mL of the liquid sample (e.g., serum, water).
-
Spike the sample with a known concentration of this compound solution in acetonitrile.
-
Add 5 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine - PSA).
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
b. UPLC-MS/MS Analysis
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both unlabeled Bisphenol B and this compound.
c. Quantification
-
Construct a calibration curve using standards of unlabeled Bisphenol B spiked with a constant concentration of this compound.
-
The concentration of Bisphenol B in the unknown samples is determined by the ratio of the peak area of the analyte to the peak area of the internal standard.
In Vitro Estrogen Receptor Binding Assay (Fluorescence Polarization)
This assay determines the binding affinity of Bisphenol B to the estrogen receptor alpha (ERα).
-
Reagents: Recombinant human ERα ligand-binding domain (hERα-LBD), a fluorescent estrogen tracer (e.g., coumestrol), and varying concentrations of Bisphenol B.
-
Procedure:
-
In a 96-well plate, combine the hERα-LBD protein and the fluorescent tracer at optimized concentrations in a binding buffer.
-
Add serial dilutions of Bisphenol B to the wells.
-
Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Analysis: The binding of Bisphenol B to the hERα-LBD will displace the fluorescent tracer, leading to a decrease in fluorescence polarization. The IC50 value (concentration of BPB that displaces 50% of the tracer) can be calculated to determine its binding affinity.
G Protein-Coupled Estrogen Receptor (GPER) Activation Assay
This protocol assesses the ability of Bisphenol B to activate GPER signaling in a cell-based model.
-
Cell Line: SKBR3 human breast cancer cells, which express GPER but lack classical estrogen receptors.
-
Procedure:
-
Culture SKBR3 cells to an appropriate confluency in 96-well plates.
-
Treat the cells with varying concentrations of Bisphenol B (e.g., from 1 nM to 10 µM).
-
For Calcium Mobilization: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Measure the change in fluorescence intensity after the addition of Bisphenol B using a fluorescence plate reader.
-
For cAMP Production: After treatment with Bisphenol B, lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA kit.
-
-
Analysis: An increase in intracellular calcium and/or cAMP levels upon treatment with Bisphenol B indicates activation of the GPER signaling pathway.
Zebrafish Embryotoxicity Assay
This in vivo assay evaluates the developmental toxicity of Bisphenol B.
-
Organism: Zebrafish (Danio rerio) embryos.
-
Procedure:
-
Collect freshly fertilized zebrafish embryos.
-
Expose the embryos in multi-well plates to a range of Bisphenol B concentrations (e.g., 5 µg/L to 500 µg/L) in embryo medium.
-
Incubate the plates at 28.5 °C.
-
Observe the embryos under a microscope at regular intervals (e.g., 24, 48, 72, and 96 hours post-fertilization).
-
-
Endpoints: Record various developmental endpoints, including mortality rate, hatching rate, heart rate, and the incidence of morphological abnormalities such as pericardial edema, yolk sac edema, and spinal curvature.
Signaling Pathways of Bisphenol B
Bisphenol B is recognized as an endocrine-disrupting chemical that primarily exerts its effects through estrogenic pathways. A key mechanism of action is its interaction with the G protein-coupled estrogen receptor (GPER). The activation of GPER by Bisphenol B initiates a rapid, non-genomic signaling cascade.
References
- 1. Bisphenol AF and Bisphenol B Exert Higher Estrogenic Effects than Bisphenol A via G Protein-Coupled Estrogen Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisphenol A Induces Gene Expression Changes and Proliferative Effects through GPER in Breast Cancer Cells and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiologically Based Toxicokinetic Modeling of Bisphenols in Zebrafish (Danio rerio) Accounting for Variations in Metabolic Rates, Brain Distribution, and Liver Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Purity and Stability of Bisphenol B-¹³C₁₂
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Bisphenol B-¹³C₁₂ (BPB-¹³C₁₂), a stable isotope-labeled internal standard crucial for the accurate quantification of Bisphenol B in various matrices. This guide details the methodologies for assessing its isotopic purity and stability, presents typical data in structured formats, and illustrates relevant chemical and biological pathways.
Introduction to Bisphenol B-¹³C₁₂
Bisphenol B (BPB) is a structural analog of Bisphenol A (BPA) and is used in the manufacturing of polycarbonate resins and other consumer products.[1][2] Like BPA, BPB has been identified as an endocrine-disrupting chemical (EDC), exhibiting estrogenic effects, sometimes with greater potency than BPA.[2][3] Its potential impact on human health and the environment necessitates sensitive and accurate analytical methods for its detection and quantification.[4]
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis using mass spectrometry. BPB-¹³C₁₂, in which the twelve carbon atoms of the two phenyl rings are replaced with the ¹³C isotope, is the ideal internal standard for quantifying native BPB. Its identical chemical and physical properties ensure it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization efficiencies, allowing for highly accurate correction of analytical variability. The quality of this standard, defined by its isotopic purity and stability, is paramount for reliable analytical results.
Chemical Specifications
The fundamental properties of Bisphenol B-¹³C₁₂ are summarized below. These specifications are critical for its application in quantitative analytical methods.
| Property | Value | Source |
| Chemical Name | 4,4'-(Ethane-1,2-diyl)bis(phenol)-¹³C₁₂ | Inferred |
| Molecular Formula | ¹³C₁₂C₄H₁₈O₂ | |
| Molecular Weight | 254.22 g/mol | |
| Unlabeled CAS No. | 77-40-7 | |
| Typical Isotopic Purity | ≥99% | |
| Typical Chemical Purity | ≥98% |
Isotopic Purity Assessment
The isotopic purity of BPB-¹³C₁₂ is a measure of the extent to which ¹²C atoms have been replaced by ¹³C atoms at the designated positions. This is a critical parameter, as the presence of unlabeled or partially labeled species can interfere with the quantification of the native analyte. The primary techniques for this assessment are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Experimental Protocol: Isotopic Purity via LC-HRMS
This protocol outlines the determination of isotopic enrichment using liquid chromatography coupled with high-resolution mass spectrometry.
Objective: To determine the isotopic distribution and calculate the isotopic enrichment of BPB-¹³C₁₂.
Materials:
-
Bisphenol B-¹³C₁₂ sample
-
LC-MS grade acetonitrile and water
-
Calibrated High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
-
UPLC/HPLC system
Methodology:
-
Sample Preparation: Prepare a solution of BPB-¹³C₁₂ in acetonitrile at a concentration of approximately 1 µg/mL.
-
Chromatography: Inject the sample onto a C18 column. Use a gradient elution with mobile phases of water (A) and acetonitrile (B), both with 0.1% formic acid, to achieve chromatographic separation.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode with electrospray ionization (ESI) in negative ion mode. Set the resolution to >70,000 to resolve the isotopic peaks.
-
Data Analysis:
-
Extract the ion chromatogram for the [M-H]⁻ ion of BPB-¹³C₁₂ (m/z ~253.15).
-
From the mass spectrum, identify the monoisotopic peak for the fully labeled compound (M₀) and any peaks corresponding to incompletely labeled species (M₋₁, M₋₂, etc.) or the unlabeled compound.
-
Calculate the isotopic purity using the formula: Isotopic Purity (%) = [Intensity(M₀) / Σ(Intensities of all isotopic peaks)] x 100
-
Experimental Protocol: Purity and Structure via NMR Spectroscopy
NMR spectroscopy confirms the position of the ¹³C labels and assesses both chemical and isotopic purity.
Objective: To confirm the structural integrity and quantify isotopic enrichment at specific carbon positions.
Materials:
-
Bisphenol B-¹³C₁₂ sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Methodology:
-
Sample Preparation: Dissolve the BPB-¹³C₁₂ sample in the deuterated solvent in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The absence of significant impurity signals confirms high chemical purity. The coupling between protons and the adjacent ¹³C atoms can provide information on enrichment.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis:
-
In the ¹³C spectrum, the signals for the 12 labeled aromatic carbons will be significantly enhanced compared to the natural abundance signals of the ethyl bridge and methyl group carbons.
-
Isotopic purity can be estimated by comparing the integral of the enriched carbon signals to the integrals of the natural abundance signals, correcting for the 1.1% natural abundance of ¹³C.
-
Data Presentation: Isotopic Purity
The results from purity assessments are typically summarized as follows.
| Parameter | Method | Specification | Result |
| Chemical Purity | ¹H NMR, LC-MS | ≥98.0% | 99.2% |
| Isotopic Enrichment | LC-HRMS | ≥99 atom % ¹³C | 99.6 atom % |
| Isotopic Distribution | LC-HRMS | M+0 > 99% | M+0 = 99.6%; M-1 = 0.3%; M-2 = 0.1% |
Stability Assessment
The stability of a SIL standard is critical for its shelf life and its reliability in long-term studies. Stability studies evaluate the degradation of the compound under various environmental conditions.
Experimental Protocol: Accelerated Stability Study
This protocol describes a general approach for conducting an accelerated stability study.
Objective: To evaluate the stability of BPB-¹³C₁₂ under stressed conditions (temperature, humidity, light) over time.
Materials:
-
Bisphenol B-¹³C₁₂ solid sample and in solution (e.g., acetonitrile)
-
Controlled environment chambers (temperature/humidity)
-
Photostability chamber
-
LC-MS/MS system
Methodology:
-
Sample Storage: Store aliquots of solid BPB-¹³C₁₂ and solutions of BPB-¹³C₁₂ under the following conditions:
-
Long-Term: 2-8°C
-
Accelerated: 40°C / 75% relative humidity
-
Photostability: Exposed to light according to ICH Q1B guidelines
-
Control: -20°C (reference)
-
-
Time Points: Analyze samples at initial time (T₀) and at subsequent intervals (e.g., 1, 3, and 6 months).
-
Analytical Method: Use a validated LC-MS/MS method to quantify the concentration of BPB-¹³C₁₂ remaining in each sample. The method should be capable of separating the parent compound from potential degradants.
-
Data Analysis: Calculate the percentage of the initial concentration remaining at each time point for each condition. A compound is typically considered stable if there is <10% degradation.
Data Presentation: Stability Study Results
Stability data should be presented clearly, showing the percentage of the analyte remaining under each condition.
| Storage Condition | Time Point | % Remaining (Solid) | % Remaining (Solution) |
| 2-8°C | 3 Months | 99.8% | 99.5% |
| 6 Months | 99.5% | 99.1% | |
| 40°C / 75% RH | 3 Months | 99.1% | 97.8% |
| 6 Months | 98.5% | 96.2% | |
| Photostability | 24 Hours | 99.6% | 98.9% |
Workflows and Biological Pathways
Visualizing the synthesis, analysis, and biological action of BPB-¹³C₁₂ provides a clearer understanding of its lifecycle and application.
Generalized Synthesis and Purification Workflow
The synthesis of BPB-¹³C₁₂ involves the condensation of a ¹³C-labeled phenol with 2-butanone. This generalized workflow illustrates the key steps.
Caption: Generalized workflow for the synthesis and purification of Bisphenol B-¹³C₁₂.
Analytical Workflow for Purity Assessment
This diagram outlines the logical flow for the comprehensive quality control analysis of the final BPB-¹³C₁₂ product.
Caption: Analytical workflow for the characterization of Bisphenol B-¹³C₁₂.
Bisphenol B Signaling Pathway
Bisphenol B exerts its endocrine-disrupting effects primarily by acting as an agonist for the G protein-coupled estrogen receptor (GPER). This leads to the rapid activation of downstream signaling cascades.
Caption: GPER-mediated signaling pathway activated by Bisphenol B.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bisphenol B, an endocrine disruptor for humans and the environment | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 3. Evidence for Bisphenol B Endocrine Properties: Scientific and Regulatory Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Bisphenol B-¹³C₁₂ Analytical Standards for Researchers
For researchers, scientists, and drug development professionals, the procurement and application of high-purity analytical standards are critical for accurate and reproducible experimental outcomes. This in-depth technical guide provides a comprehensive overview of commercially available Bisphenol B-¹³C₁₂ analytical standards, their key characteristics, and a detailed protocol for their use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Commercial Suppliers and Product Specifications
Several reputable chemical suppliers offer Bisphenol B-¹³C₁₂ as an analytical standard. This isotopically labeled compound is an essential tool for isotope dilution mass spectrometry (IDMS), a highly accurate method for quantifying the concentration of its unlabeled counterpart, Bisphenol B. The ¹³C₁₂-labeling provides a distinct mass shift, allowing it to be used as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.
Below is a summary of the key quantitative data for Bisphenol B-¹³C₁₂ analytical standards available from prominent commercial suppliers.
| Supplier | Product Number | Format | Concentration | Solvent | Chemical Purity | Isotopic Purity/Enrichment |
| Cambridge Isotope Laboratories | CLM-9851-1.2 | Solution | 100 µg/mL | Acetonitrile | ≥98% | 99% (ring-¹³C₁₂)[1] |
| LGC Standards | TRC-B519569-10MG | Neat Solid | N/A | N/A | Not specified | Not specified[2] |
| LGC Standards | DRE-C10672112 | Solution | 100 µg/mL | Acetonitrile | Not specified | 99% (ring-¹³C₁₂) |
| MedChemExpress | HY-W753532 | Solid | N/A | N/A | Not specified | ¹³C labeled Bisphenol B[3] |
| WITEGA Laboratorien | V-7035 | Not specified | Not specified | Not specified | High-purity | High isotopic purity[4] |
Experimental Protocol: Quantification of Bisphenol B in Biological Matrices using LC-MS/MS and ¹³C₁₂-Labeled Internal Standard
The following is a representative experimental protocol for the quantification of Bisphenol B in a biological matrix (e.g., serum, urine) using Bisphenol B-¹³C₁₂ as an internal standard. This method is based on established analytical procedures for bisphenols.[5]
Materials and Reagents
-
Bisphenol B analytical standard (unlabeled)
-
Bisphenol B-¹³C₁₂ analytical standard (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Biological matrix (e.g., human serum)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the unlabeled Bisphenol B and the Bisphenol B-¹³C₁₂ internal standard in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of unlabeled Bisphenol B by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Spiking Solution: Prepare a working solution of Bisphenol B-¹³C₁₂ at a fixed concentration (e.g., 100 ng/mL) in the same 50:50 acetonitrile/water mixture.
Sample Preparation (Solid-Phase Extraction)
-
Sample Spiking: To 1 mL of the biological matrix sample, add a known amount of the Bisphenol B-¹³C₁₂ internal standard spiking solution.
-
Enzymatic Hydrolysis (for conjugated forms): If analyzing for total Bisphenol B, incubate the sample with β-glucuronidase/sulfatase to deconjugate the metabolites.
-
Protein Precipitation: Add an equal volume of cold acetonitrile to the sample, vortex, and centrifuge to precipitate proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analytes with an appropriate volume of a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient elution profile to separate Bisphenol B from other matrix components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for bisphenols.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled Bisphenol B and the ¹³C₁₂-labeled internal standard. The selection of these transitions is crucial for selectivity and sensitivity.
-
Data Analysis and Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of the unlabeled Bisphenol B to the peak area of the Bisphenol B-¹³C₁₂ internal standard against the concentration of the unlabeled analyte in the working standard solutions.
-
Calculate the concentration of Bisphenol B in the unknown samples by interpolating the peak area ratio obtained from the sample analysis onto the calibration curve.
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying analytical principle, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the quantification of Bisphenol B.
Caption: Principle of Isotope Dilution Mass Spectrometry.
This guide provides a foundational understanding for researchers working with Bisphenol B and its isotopically labeled standards. For the most accurate and reliable results, it is imperative to follow good laboratory practices, including the use of high-purity reagents and certified reference materials, and to perform thorough method validation.
References
- 1. Bisphenol B (ring-¹³Cââ, 99%) 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, CLM-9851-1.2 [isotope.com]
- 2. Bisphenol B-13C12 | CAS | LGC Standards [lgcstandards.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Bisphenol-B-13C12 - Deuterated Reference Standard for Method Validation [witega.de]
- 5. chromatographyonline.com [chromatographyonline.com]
In-Depth Technical Guide to the Safety of Bisphenol B-¹³C₁₂
This technical guide provides a comprehensive overview of the safety information for Bisphenol B-¹³C₁₂, intended for researchers, scientists, and professionals in drug development. Given the limited availability of a specific Safety Data Sheet (SDS) for the ¹³C labeled variant, this guide leverages data from its unlabeled counterpart, Bisphenol B (BPB), and its close structural analog, Bisphenol A (BPA). The toxicological profile of Bisphenol B-¹³C₁₂ is anticipated to be comparable to that of Bisphenol B.
Chemical Identification
| Identifier | Value |
| Chemical Name | 4,4'-(butane-2,2-diyl)bis(phenol-¹³C₆) |
| Synonyms | BPB-¹³C₁₂, 2,2-bis(4-hydroxyphenyl-¹³C₆)butane |
| Molecular Formula | C₄¹³C₁₂H₁₈O₂[1] |
| Molecular Weight | 254.23 g/mol [1][2] |
| CAS Number (Unlabeled) | 77-40-7[1] |
Hazard Identification and Classification
Bisphenol B is classified as a hazardous substance. The following GHS classifications have been identified from various sources.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
H413: May cause long lasting harmful effects to aquatic life.
Note: Some sources also indicate that many bisphenols may cause skin allergies and have the potential to damage fertility and disrupt the hormonal system.[3]
Signal Word: Warning
Hazard Pictograms:
-
Exclamation Mark (for acute toxicity and eye irritation)
Toxicological Data
Quantitative toxicological data for Bisphenol B is limited. The following tables summarize available data for Bisphenol B and its analogue, Bisphenol A, which is often used as a reference due to its more extensive toxicological database.
Acute Toxicity
| Substance | Route | Species | Value | Reference |
| Bisphenol A | Oral | Mouse | LD₅₀: 4 g/kg | |
| Bisphenol A | Intraperitoneal | Rat | LD₅₀: 841 mg/kg | |
| Bisphenol A | Intravenous | Rat | LD₅₀: 35.26 mg/kg |
Aquatic Toxicity
| Substance | Species | Exposure Time | Value | Reference |
| Bisphenol B | Tetradesmus obliquus (freshwater microalgae) | 96 hours | EC₅₀: 12.3 mg/L | |
| Bisphenol A | Aquatic Invertebrates | 48-96 hours | LC₅₀: 0.96 - 2.70 mg/L | |
| Bisphenol A | Fish | 48-96 hours | LC₅₀: 6.8 - 17.9 mg/L | |
| Bisphenol A | Daphnia magna | 48 hours | LC₅₀: 12.8 mg/L | |
| Bisphenol A | Pimephales promelas (fathead minnow) | 96 hours | LC₅₀: 4.7 mg/L |
Experimental Protocols
Acute Oral Toxicity (LD₅₀) Determination
The acute oral toxicity of a substance is often determined using methods like the Up-and-Down Procedure (UDP) as referenced in studies on Bisphenol A.
Principle: This method involves administering the test substance sequentially to a small number of animals. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal. This allows for an estimation of the LD₅₀ with fewer animals compared to traditional methods.
General Procedure Outline:
-
Animal Selection: Typically, a single sex of a rodent species (e.g., rats or mice) is used.
-
Dose Administration: The substance is administered orally, usually via gavage.
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Dose Adjustment: If an animal survives, the dose for the next animal is increased. If an animal dies, the dose is decreased.
-
LD₅₀ Calculation: The LD₅₀ is calculated using the pattern of outcomes and the doses administered.
Skin Irritation Testing
Skin irritation potential is typically assessed using in vivo (animal) or in vitro (reconstructed human epidermis) models, following guidelines such as OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) or OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) .
Principle (In Vitro Method): This method uses a reconstructed human epidermis model to assess the potential of a substance to cause skin irritation. The endpoint is cell viability, typically measured by the MTT assay.
General Procedure Outline:
-
Test System: A three-dimensional reconstructed human epidermis model is used.
-
Application of Test Substance: A defined amount of the test substance is applied to the surface of the epidermis.
-
Exposure and Incubation: The tissue is exposed to the substance for a specific duration (e.g., 42 minutes) and then incubated for a post-exposure period (e.g., 42 hours).
-
Viability Assessment: Cell viability is determined by incubating the tissue with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT to a purple formazan, which is then extracted and quantified spectrophotometrically.
-
Classification: A substance is classified as an irritant if the cell viability is reduced below a certain threshold (e.g., 50%) compared to a negative control.
Eye Irritation Testing
Similar to skin irritation, eye irritation can be assessed using in vivo or in vitro methods. The traditional in vivo method is the Draize rabbit eye test (OECD Test Guideline 405) . In vitro alternatives are increasingly used.
Principle (In Vivo Draize Test): The test substance is applied to one eye of a rabbit, with the other eye serving as a control. The eyes are then observed for signs of irritation, such as redness, swelling, and corneal opacity, at specific time points.
General Procedure Outline:
-
Animal Selection: Albino rabbits are typically used.
-
Application: A small amount of the test substance is instilled into the conjunctival sac of one eye.
-
Observation: The eyes are examined and scored for irritation at 1, 24, 48, and 72 hours after application.
-
Scoring: The severity of irritation to the cornea, iris, and conjunctiva is scored according to a standardized system.
-
Classification: The substance is classified based on the severity and persistence of the observed irritation.
Signaling Pathways and Workflow Diagrams
Emergency Response Workflow for Accidental Exposure
The following diagram illustrates a logical workflow for responding to an accidental exposure to Bisphenol B-¹³C₁₂ in a laboratory setting, based on standard safety protocols for hazardous chemicals.
Caption: Workflow for handling accidental exposure to Bisphenol B-¹³C₁₂.
Handling and Storage
Handling:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses with side shields.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from heat and sources of ignition.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
This guide provides a summary of the available safety information for Bisphenol B-¹³C₁₂. It is essential for users to consult the most current and complete Safety Data Sheet provided by the supplier before handling this chemical and to conduct a thorough risk assessment for their specific laboratory procedures.
References
A Comparative Analysis of the Endocrine-Disrupting Properties of Bisphenol B and Bisphenol A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A (BPA) is a well-documented endocrine-disrupting chemical (EDC) that has been the subject of extensive research and regulatory scrutiny.[1][2] As a result of concerns over its impact on human health, BPA is being replaced in many consumer products with structural analogs, such as Bisphenol B (BPB).[3][4] This guide provides a detailed technical comparison of the endocrine-disrupting properties of BPB and BPA, focusing on their interactions with key hormonal pathways. The information presented is intended to inform risk assessment and guide future research in the development of safer alternatives.
Quantitative Comparison of Endocrine-Disrupting Activities
The endocrine-disrupting potential of a compound is often quantified by its ability to bind to and activate or inhibit hormone receptors, as well as its effects on hormone synthesis. The following tables summarize the available quantitative data for Bisphenol B and Bisphenol A across various in vitro and in vivo assays.
Table 1: Estrogenic Activity
The estrogenic activity of bisphenols is a primary concern, as they can mimic the effects of the natural hormone 17β-estradiol (E2). This activity is typically assessed through receptor binding assays and reporter gene assays that measure the activation of estrogen receptors (ERα and ERβ).
| Parameter | Bisphenol B (BPB) | Bisphenol A (BPA) | Reference |
| ERα Binding Affinity (Relative to E2) | |||
| Relative Potency (MCF-7 cells) | Higher than BPA | - | [5] |
| ERα/ERE-mediated activity (HepG2 cells) | 3.8-fold more potent than BPA | 28,000-fold less potent than E2 | |
| Nuclear ERα binding activity (MVLN cells) | Higher than BPA | Lower than BPB | |
| ERβ Binding Affinity | |||
| Transcriptional Activity (HeLa cells) | ~50% of BPA-induced activity | Strongest agonist among derivatives tested | |
| G Protein-Coupled Estrogen Receptor (GPER) Activity | |||
| Binding Affinity (SKBR3 cells) | ~9-fold higher than BPA | - | |
| Agonistic Activity (LOEC) | 10 nM | >10 nM | |
| Cell Migration Promotion (LOEC) | 100 nM | >100 nM | |
| In Vivo Estrogenic Effects | |||
| Uterotrophic Assay (Rats, s.c.) | Similar qualitative and quantitative effects as BPA | Induces uterotrophy | |
| Uterotrophic Assay (Mice) | Positive response | Positive response |
LOEC: Lowest Observed Effect Concentration
Table 2: Androgenic and Anti-Androgenic Activity
Bisphenols can also interfere with the androgen system, either by mimicking androgens (androgenic activity) or by blocking their action (anti-androgenic activity).
| Parameter | Bisphenol B (BPB) | Bisphenol A (BPA) | Reference |
| Androgen Receptor (AR) Binding | Antagonist | Antagonist | |
| Anti-Androgenic Activity | |||
| Inhibition of 5α-dihydrotestosterone (NIH3T3 cells) | Significant inhibitory effect | Significant inhibitory effect, less potent than BPB | |
| Inhibition of gmAra activity (Atlantic Cod) | Significant inhibition | Significant inhibition, similar to BPB |
Table 3: Effects on Steroidogenesis
Endocrine disruptors can also alter the synthesis of steroid hormones. The H295R cell line is a common in vitro model for assessing these effects.
| Parameter | Bisphenol B (BPB) | Bisphenol A (BPA) | Reference |
| H295R Cell Assay | |||
| E2/T Ratio | Significantly increased | Significantly increased | |
| CYP19 (Aromatase) Gene Expression | Significantly up-regulated | No significant effect reported in this study | |
| Sulfotransferase Gene Expression | Significantly reduced | No significant effect reported in this study | |
| Testosterone Production | Decreased | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. The following sections outline the protocols for key assays used to characterize the endocrine-disrupting properties of bisphenols.
Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the relative binding affinity of a test chemical for the estrogen receptor compared to a radiolabeled ligand, typically [3H]-17β-estradiol.
Methodology:
-
Preparation of Rat Uterine Cytosol:
-
Uteri are collected from female rats ovariectomized 7-10 days prior to the experiment.
-
The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
The homogenate is centrifuged to remove the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing the estrogen receptors.
-
-
Competitive Binding Assay:
-
A constant amount of uterine cytosol (e.g., 50-100 µg protein) and a fixed concentration of [3H]-17β-estradiol (e.g., 0.5-1.0 nM) are incubated with increasing concentrations of the competitor chemical (BPB or BPA).
-
The incubation is carried out at a specific temperature and for a sufficient duration to reach equilibrium.
-
Bound and free radioligand are separated using a method such as hydroxylapatite (HAP) precipitation.
-
The amount of bound radioactivity is measured by liquid scintillation counting.
-
-
Data Analysis:
-
A competitive binding curve is generated by plotting the total [3H]-17β-estradiol binding against the logarithm of the competitor concentration.
-
The IC50 value, which is the concentration of the test chemical that inhibits 50% of the maximum [3H]-17β-estradiol binding, is determined from this curve.
-
Uterotrophic Assay
The uterotrophic assay is an in vivo test that measures the estrogenic activity of a chemical by assessing its ability to increase the weight of the uterus in immature or ovariectomized female rodents.
Methodology:
-
Animal Model: Immature female rats (e.g., beginning on postnatal day 18) are commonly used.
-
Dosing: The test chemical (BPB or BPA) is administered daily for three consecutive days via subcutaneous injection or oral gavage. At least two dose levels and a vehicle control group are included.
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.
-
Uterine Weight Measurement: The uterus is carefully dissected and weighed. Both wet and blotted uterine weights can be recorded.
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.
H295R Steroidogenesis Assay
This in vitro assay uses the human adrenocortical carcinoma cell line H295R to assess the effects of chemicals on the production of steroid hormones, including testosterone and 17β-estradiol.
Methodology:
-
Cell Culture: H295R cells are seeded in multi-well plates and allowed to acclimate for 24 hours.
-
Exposure: The cells are then exposed to a range of concentrations of the test chemical (BPB or BPA) for 48 hours. Solvent controls and positive controls (known inducers and inhibitors of steroidogenesis) are run in parallel.
-
Hormone Analysis: After the exposure period, the culture medium is collected, and the concentrations of testosterone and 17β-estradiol are measured using methods such as commercially available ELISA kits or liquid chromatography-mass spectrometry.
-
Cell Viability: Cell viability is assessed to distinguish between specific effects on steroidogenesis and general cytotoxicity.
-
Data Analysis: Hormone production in the treated wells is normalized to the solvent control. The results are often expressed as a fold change relative to the control.
Signaling Pathways and Mechanisms of Action
Bisphenols exert their endocrine-disrupting effects through various signaling pathways. Understanding these mechanisms is critical for predicting their potential health impacts.
Genomic Estrogen Receptor Signaling Pathway
The classical mechanism of estrogen action involves the binding of a ligand to nuclear estrogen receptors (ERα and ERβ), which then act as transcription factors to regulate gene expression.
Caption: Genomic estrogen receptor signaling pathway activated by bisphenols.
Non-Genomic Estrogen Signaling via GPER
In addition to nuclear receptors, bisphenols can also activate rapid, non-genomic signaling pathways through the G protein-coupled estrogen receptor (GPER).
Caption: Non-genomic estrogen signaling pathway mediated by GPER.
Androgen Receptor Antagonism
Bisphenols can act as antagonists to the androgen receptor (AR), thereby inhibiting the biological effects of androgens like testosterone and dihydrotestosterone.
Caption: Mechanism of androgen receptor antagonism by bisphenols.
Summary and Conclusion
The available evidence indicates that both Bisphenol B and Bisphenol A are endocrine-disrupting chemicals with the ability to interfere with estrogenic, androgenic, and steroidogenic pathways. However, there are notable differences in their potencies and mechanisms of action.
-
Estrogenic Activity: BPB generally exhibits estrogenic activity that is similar to or greater than that of BPA. This is particularly evident in its higher binding affinity for the G protein-coupled estrogen receptor (GPER), suggesting a more potent role in mediating non-genomic estrogenic effects.
-
Anti-Androgenic Activity: Both bisphenols demonstrate anti-androgenic properties, with some studies suggesting that BPB may be a more potent androgen receptor antagonist than BPA.
-
Effects on Steroidogenesis: BPB has been shown to significantly alter the expression of key steroidogenic enzymes, such as aromatase (CYP19), and to decrease testosterone production, highlighting its potential to disrupt hormone synthesis.
References
- 1. Bisphenol A-Induced Endocrine Dysfunction and its Associated Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evidence for Bisphenol B Endocrine Properties: Scientific and Regulatory Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
The Indispensable Role of Stable Isotope-Labeled Compounds in Modern Analytical Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, the quest for greater precision, accuracy, and depth of understanding is perpetual. Among the most powerful tools to emerge in this pursuit are stable isotope-labeled (SIL) compounds. By replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can create chemical doppelgängers that are chemically identical to their native counterparts but distinguishable by mass. This subtle difference unlocks a vast array of applications, from definitive quantification to the elucidation of complex biological pathways. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and profound impact of stable isotope-labeled compounds in analytical chemistry, with a particular focus on their application in pharmaceutical research and development.
Core Principles: The Foundation of Isotopic Labeling
The utility of stable isotope-labeled compounds is rooted in a simple yet elegant principle: while the isotopic substitution alters the mass of a molecule, its chemical properties remain virtually unchanged.[1] This allows SIL compounds to serve as ideal tracers and internal standards, navigating the intricate steps of sample preparation, separation, and detection in lockstep with the analyte of interest. The key analytical techniques that leverage this principle are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can readily differentiate between the light (native) and heavy (labeled) forms of a molecule.[2][3]
Commonly used stable isotopes in the labeling of organic molecules include Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[4] The choice of isotope and the position of labeling are critical considerations in the synthesis of these compounds, ensuring the label is stable and does not interfere with the analytical measurement.[5]
Key Applications in Analytical Chemistry
The applications of stable isotope-labeled compounds are vast and continue to expand. They are instrumental in a wide range of fields including proteomics, metabolomics, environmental analysis, and drug discovery and development.
Quantitative Analysis: The Gold Standard of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate and precise quantification of small molecules, peptides, and proteins. This technique involves the addition of a known amount of a stable isotope-labeled analog of the analyte to a sample at the earliest stage of analysis. This "internal standard" co-elutes with the analyte and experiences the same variations in extraction recovery, matrix effects, and ionization efficiency. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, highly accurate and precise quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.
The superiority of SIL internal standards over structural analogs is well-documented, as they more effectively compensate for analytical variability.
Proteomics: Unraveling the Proteome with SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique used for quantitative proteomics. In SILAC, cells are grown in media where a specific essential amino acid (e.g., arginine or lysine) is replaced with its heavy isotope-labeled counterpart. After several cell divisions, the heavy amino acid is fully incorporated into the cellular proteome. By comparing the proteomes of cells grown in "light" (natural) and "heavy" media under different experimental conditions, researchers can accurately quantify changes in protein abundance. The samples are mixed at the beginning of the workflow, which minimizes experimental variability.
Metabolomics: Mapping Metabolic Pathways with Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. This is often achieved by introducing a ¹³C-labeled substrate, such as glucose, into a cell culture and tracing the path of the ¹³C atoms through the metabolic network. By analyzing the isotopic labeling patterns of downstream metabolites using MS or NMR, researchers can deduce the relative contributions of different pathways to the production of those metabolites. This provides a detailed map of cellular metabolism and can reveal how metabolic pathways are rewired in disease states like cancer or in response to drug treatment.
Drug Metabolism and Pharmacokinetics (DMPK)
Stable isotope-labeled compounds are indispensable in all stages of drug discovery and development, particularly in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. By administering a labeled version of a drug candidate, researchers can trace its fate in a biological system, identifying and quantifying metabolites with high confidence. This is crucial for understanding a drug's efficacy, toxicity, and overall pharmacokinetic profile.
Data Presentation: Quantitative Insights
The use of stable isotope-labeled compounds yields high-quality quantitative data. The following tables provide examples of the types of data generated in various applications.
Table 1: Comparison of Analytical Performance With and Without a Stable Isotope-Labeled Internal Standard for the Quantification of Lapatinib.
| Parameter | Method with Non-Isotope-Labeled IS (Zileuton) | Method with Isotope-Labeled IS (Lapatinib-d3) |
| Accuracy (% Nominal) | 90.0% - 110.0% | 90.0% - 110.0% |
| Precision (% CV) | < 11% | < 11% |
| Recovery in Pooled Plasma | Consistent | Consistent |
| Recovery in Individual Patient Plasma | Variable (16% - 56%) | Corrected for Variability |
This table summarizes findings that demonstrate while both methods show acceptable performance in a homogenous matrix (pooled plasma), only the stable isotope-labeled internal standard could compensate for the significant inter-individual variability in extraction recovery from patient plasma samples.
Table 2: Example of Quantitative Proteomics Data from a SILAC Experiment.
| Protein | Log₂ (Heavy/Light Ratio) | p-value | Regulation |
| Protein A | 2.58 | 0.001 | Upregulated |
| Protein B | -1.76 | 0.005 | Downregulated |
| Protein C | 0.05 | 0.950 | Unchanged |
| Protein D | 3.10 | < 0.001 | Upregulated |
This table illustrates typical output from a SILAC experiment, showing the relative abundance changes of proteins between two experimental conditions. The log₂ ratio indicates the magnitude of change, and the p-value indicates the statistical significance.
Table 3: Example of Metabolic Flux Analysis Results in E. coli.
| Reaction | Flux (relative to Glucose uptake) |
| Glycolysis (Glucose -> Pyruvate) | 100 |
| Pentose Phosphate Pathway | 30 |
| TCA Cycle | 60 |
| Anaplerotic Pathways | 10 |
This table presents a simplified example of metabolic flux data, showing the distribution of carbon from glucose through central metabolic pathways in E. coli. These values are determined by fitting the isotopic labeling patterns of metabolites to a metabolic model.
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining high-quality data. Below are methodologies for key experiments utilizing stable isotope-labeled compounds.
Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Objective: To quantitatively compare the proteomes of two cell populations under different conditions.
Methodology:
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, use standard cell culture medium.
-
For the "heavy" population, use a custom medium where a specific essential amino acid (e.g., L-arginine) is replaced with its stable isotope-labeled counterpart (e.g., ¹³C₆-L-arginine).
-
Grow the cells for at least five to six cell divisions to ensure complete incorporation of the heavy amino acid into the proteome.
-
-
Experimental Treatment:
-
Apply the desired experimental conditions to one or both cell populations (e.g., drug treatment vs. vehicle control).
-
-
Sample Harvesting and Mixing:
-
Harvest the "light" and "heavy" cell populations separately.
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the mixed protein sample using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes.
-
-
Data Analysis:
-
Use specialized software to identify the peptides and quantify the relative peak intensities of the "light" and "heavy" peptide pairs. The ratio of these intensities corresponds to the relative abundance of the protein in the two cell populations.
-
Protocol 2: ¹³C-Metabolic Flux Analysis (MFA)
Objective: To determine the rates of metabolic reactions in a biological system.
Methodology:
-
Cell Culture and Isotopic Labeling:
-
Culture cells in a defined medium.
-
Replace the primary carbon source (e.g., glucose) with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]-glucose).
-
Allow the cells to reach a metabolic and isotopic steady state.
-
-
Metabolite Extraction:
-
Quench the metabolism rapidly (e.g., with cold methanol) and extract the intracellular metabolites.
-
-
Analytical Measurement:
-
Analyze the isotopic labeling patterns of the extracted metabolites using GC-MS, LC-MS, or NMR.
-
-
Flux Calculation:
-
Input the measured labeling data and any measured extracellular fluxes (e.g., glucose uptake and lactate secretion rates) into a computational model of the cell's metabolic network.
-
The software then estimates the intracellular fluxes that best reproduce the experimental data.
-
-
Statistical Analysis:
-
Perform a statistical analysis to determine the goodness-of-fit of the model and to calculate confidence intervals for the estimated fluxes.
-
Protocol 3: Quantitative Analysis of a Drug in Plasma using Isotope Dilution LC-MS/MS
Objective: To accurately quantify the concentration of a drug in a plasma sample.
Methodology:
-
Sample Preparation:
-
To a known volume of plasma, add a known amount of the stable isotope-labeled internal standard (e.g., the drug labeled with ³H or ¹³C).
-
-
Extraction:
-
Perform a protein precipitation or liquid-liquid extraction to remove proteins and other interfering components from the plasma.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto an LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte and internal standard from other matrix components.
-
Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a tandem mass spectrometer to specifically detect and quantify the analyte and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.
-
Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the application of stable isotope-labeled compounds.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
Applications of 13C Labeled Compounds in Metabolomics Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive study of small molecule metabolites in biological systems, offers a functional readout of the cellular state. While metabolomic profiling provides a snapshot of metabolite abundances, the use of stable isotope-labeled compounds, particularly Carbon-13 (¹³C), has revolutionized the field by enabling the elucidation of dynamic metabolic fluxes. This technical guide provides an in-depth overview of the applications of ¹³C labeled compounds in metabolomics research, with a focus on core principles, experimental methodologies, and data interpretation. By tracing the fate of ¹³C atoms through metabolic networks, researchers can gain unprecedented insights into cellular physiology, disease mechanisms, and the mode of action of therapeutic agents.[1][2]
The central technique discussed is ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful methodology for quantifying the rates (fluxes) of intracellular metabolic reactions.[1] This guide will detail the principles of ¹³C-MFA, experimental design considerations, and the analytical techniques used to measure ¹³C incorporation, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, we will explore the application of these techniques in key areas of research, including cancer metabolism and microbial metabolic engineering.
Core Concepts of ¹³C-Based Metabolomics
The fundamental principle behind using ¹³C-labeled compounds is to introduce a tracer into a biological system and monitor its incorporation into downstream metabolites.[1] Since ¹³C is a stable, non-radioactive isotope of carbon, it can be safely used in a wide range of experimental systems, from cell cultures to in vivo studies.[3] By providing cells with a substrate, such as glucose or glutamine, that has been enriched with ¹³C at specific or all carbon positions (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose), the labeled carbon atoms are incorporated into various metabolic pathways.
The distribution of ¹³C within the metabolome, known as the mass isotopomer distribution (MID), is a direct reflection of the active metabolic pathways and their relative fluxes. Different metabolic routes will result in distinct labeling patterns in downstream metabolites. By measuring these patterns and using computational models, it is possible to infer the rates of reactions throughout the metabolic network.
Advantages of ¹³C Labeling:
-
Quantitative Flux Analysis: Enables the determination of absolute reaction rates within metabolic networks, providing a dynamic view of cellular metabolism.
-
Pathway Elucidation: Helps to identify and confirm active metabolic pathways and discover novel metabolic routes.
-
Improved Compound Identification: The characteristic isotopic patterns of ¹³C-labeled compounds can aid in the confident annotation of metabolites in complex biological samples.
-
Discrimination of Biological Signals: Allows for the differentiation of true biological metabolites from background noise and artifacts in analytical measurements.
Key Techniques in ¹³C-Based Metabolomics
¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is considered the gold standard for quantifying intracellular metabolic fluxes. It involves a multi-step process that integrates experimental data with computational modeling.
The general workflow for a ¹³C-MFA experiment is as follows:
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity [mdpi.com]
Methodological & Application
Application Note: High-Throughput Analysis of Bisphenol B in Complex Matrices using Isotope Dilution LC-MS/MS with Bisphenol B-¹³C₁₂ Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Bisphenol B (BPB) in various complex matrices, such as animal feed and food products. The method utilizes an isotope dilution technique with Bisphenol B-¹³C₁₂ as an internal standard, coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The inclusion of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This protocol is intended for researchers, scientists, and professionals in drug development and food safety analysis.
Introduction
Bisphenol B (BPB) is an analog of Bisphenol A (BPA) and is used in the manufacturing of polycarbonate plastics and epoxy resins. Due to potential endocrine-disrupting properties, the accurate and sensitive quantification of BPB in various matrices is of significant interest. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for its high selectivity and sensitivity.[1][2] The use of a stable isotope-labeled internal standard, such as Bisphenol B-¹³C₁₂, is crucial for correcting matrix-induced signal suppression or enhancement and variability during sample processing, thereby ensuring reliable quantification.[3] This document provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of BPB using Bisphenol B-¹³C₁₂ as an internal standard.
Experimental Protocols
Sample Preparation: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The modified QuEChERS method is employed for the extraction and purification of BPB from complex matrices like animal feed.[4]
Reagents and Materials:
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (MeCN), HPLC grade
-
Water, HPLC grade
-
Ammonium hydroxide (NH₄OH)
-
Bisphenol B (BPB) analytical standard
-
Bisphenol B-¹³C₁₂ (BPB-¹³C₁₂) internal standard solution (e.g., 100 µg/mL in acetonitrile)[5]
-
QuEChERS extraction salts and cleanup sorbents
-
Centrifuge tubes (15 mL and 50 mL)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Homogenization: Homogenize the solid sample (e.g., animal feed) to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Spike the sample with the Bisphenol B-¹³C₁₂ internal standard solution to a final concentration of 20 ng/mL.
-
Add 10 mL of acetonitrile and the QuEChERS extraction salts.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Cleanup (Dispersive SPE):
-
Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the appropriate d-SPE cleanup sorbents.
-
Vortex for 1 minute.
-
-
Final Centrifugation and Filtration:
-
Centrifuge the cleanup tube at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the final extract, mix with 1 mL of water, and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., BEH Shield RP18) is suitable for the separation.
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol (MeOH)
-
Post-column Infusion: A solution of ammonium hydroxide (e.g., 0.1-5% in mobile phase) can be introduced post-column to enhance ionization efficiency in negative mode.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Gradient Elution: A typical gradient starts with a higher percentage of aqueous phase and ramps up to a high percentage of organic phase to elute the analytes.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor and product ions for both BPB and its ¹³C₁₂-labeled internal standard need to be optimized. Hypothetical MRM transitions are provided in the data table below.
Data Presentation
Table 1: Optimized MRM Transitions for BPB and BPB-¹³C₁₂
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| Bisphenol B (BPB) | 241.1 | 226.1 | 133.1 | -20 |
| Bisphenol B-¹³C₁₂ (Internal Standard) | 253.1 | 238.1 | 145.1 | -20 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.02 - 0.75 µg/kg |
| Limit of Quantification (LOQ) | 0.04 - 0.95 µg/kg |
| Accuracy (Recovery %) | 82.6% - 112% |
| Precision (RSD %) | < 15% |
Visualizations
Experimental Workflow
Caption: Workflow for BPB analysis.
Signaling Pathway (Illustrative)
While BPB's primary concern is as an endocrine disruptor, a detailed signaling pathway is complex and beyond the scope of this application note. The following diagram illustrates a generalized concept of endocrine disruption.
References
- 1. researchgate.net [researchgate.net]
- 2. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 4. library.dphen1.com [library.dphen1.com]
- 5. Bisphenol B (ring-13C12, 99%) 100µg/mL in Acetonitrile [lgcstandards.com]
Protocol for the Preparation of Bisphenol B-¹³C₁₂ Stock and Working Solutions
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol B (BPB) is an analog of Bisphenol A (BPA) and is used in the manufacturing of polycarbonate and epoxy resins. Due to its potential endocrine-disrupting properties, accurate quantification of BPB in various matrices is crucial for toxicological studies and regulatory monitoring. The use of a stable isotope-labeled internal standard, such as Bisphenol B-¹³C₁₂ (BPB-¹³C₁₂), is essential for precise and accurate quantification by isotope dilution mass spectrometry (IDMS). This document provides a detailed protocol for the preparation of BPB-¹³C₁₂ stock and working solutions for use in analytical methods like liquid chromatography-mass spectrometry (LC-MS).
Physical and Chemical Properties
A summary of the relevant physical and chemical properties of Bisphenol B-¹³C₁₂ is provided in the table below.
| Property | Value |
| Chemical Name | 4,4'-(1-methylpropylidene)bisphenol-¹³C₁₂ |
| Molecular Formula | C₄¹³C₁₂H₁₈O₂ |
| Molecular Weight | 254.23 g/mol |
| Appearance | Solid (crystalline powder) |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and DMSO. |
Experimental Protocols
Preparation of Bisphenol B-¹³C₁₂ Stock Solution (100 µg/mL)
This protocol outlines the preparation of a 100 µg/mL primary stock solution of Bisphenol B-¹³C₁₂.
Materials:
-
Bisphenol B-¹³C₁₂ (solid, ≥98% purity)
-
Methanol (LC-MS grade or equivalent)
-
Analytical balance (readable to at least 0.01 mg)
-
10 mL volumetric flask (Class A)
-
Spatula
-
Weighing paper
-
Pipettes and sterile, filtered pipette tips
-
Amber glass vial with a PTFE-lined cap for storage
Procedure:
-
Tare the Balance: Place a piece of weighing paper on the analytical balance and tare it.
-
Weigh the Standard: Carefully weigh approximately 1.0 mg of Bisphenol B-¹³C₁₂ solid onto the weighing paper. Record the exact weight.
-
Transfer to Volumetric Flask: Quantitatively transfer the weighed BPB-¹³C₁₂ to a 10 mL Class A volumetric flask.
-
Dissolve the Standard: Add a small amount of methanol (approximately 5 mL) to the volumetric flask. Gently swirl the flask to dissolve the solid completely. If necessary, use a vortex mixer at low speed.
-
Bring to Volume: Once the solid is fully dissolved, bring the solution to the 10 mL mark with methanol.
-
Homogenize: Cap the flask and invert it several times (at least 10 times) to ensure the solution is homogeneous.
-
Calculate the Exact Concentration: Use the following formula to calculate the precise concentration of the stock solution:
Concentration (µg/mL) = (Mass of BPB-¹³C₁₂ (mg) / Volume of solvent (mL)) * 1000
-
Transfer and Store: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap. Store the solution at -20°C in the dark.[1]
Preparation of Bisphenol B-¹³C₁₂ Working Solutions
Working solutions are prepared by serially diluting the stock solution to the desired concentrations. The following is an example of a serial dilution to prepare working standards of 10 µg/mL, 1 µg/mL, and 100 ng/mL.
Materials:
-
100 µg/mL Bisphenol B-¹³C₁₂ stock solution
-
Methanol (LC-MS grade or equivalent)
-
Pipettes and sterile, filtered pipette tips
-
Labeled amber glass vials with PTFE-lined caps
Procedure for Serial Dilution:
-
Preparation of 10 µg/mL Working Solution:
-
Pipette 1.0 mL of the 100 µg/mL stock solution into a clean, labeled vial.
-
Add 9.0 mL of methanol to the vial.
-
Cap the vial and vortex gently to mix. This is your 10 µg/mL working solution.
-
-
Preparation of 1 µg/mL Working Solution:
-
Pipette 1.0 mL of the 10 µg/mL working solution into a new, labeled vial.
-
Add 9.0 mL of methanol to the vial.
-
Cap the vial and vortex gently to mix. This is your 1 µg/mL working solution.
-
-
Preparation of 100 ng/mL Working Solution:
-
Pipette 1.0 mL of the 1 µg/mL working solution into a new, labeled vial.
-
Add 9.0 mL of methanol to the vial.
-
Cap the vial and vortex gently to mix. This is your 100 ng/mL working solution.
-
Storage of Working Solutions:
Working solutions should be stored in amber glass vials with PTFE-lined caps at -20°C.[1] It is recommended to prepare fresh working solutions from the stock solution periodically to ensure accuracy.
Data Presentation
The following tables summarize the quantitative data for the preparation of the stock and working solutions.
Table 1: Stock Solution Preparation
| Parameter | Value |
| Analyte | Bisphenol B-¹³C₁₂ |
| Target Concentration | 100 µg/mL |
| Mass of Standard | ~1.0 mg |
| Solvent | Methanol |
| Final Volume | 10.0 mL |
| Storage Temperature | -20°C |
Table 2: Working Solution Serial Dilution Example
| Target Concentration | Volume of Higher Concentration Solution | Diluent Volume | Final Volume |
| 10 µg/mL | 1.0 mL of 100 µg/mL stock | 9.0 mL | 10.0 mL |
| 1 µg/mL | 1.0 mL of 10 µg/mL working solution | 9.0 mL | 10.0 mL |
| 100 ng/mL | 1.0 mL of 1 µg/mL working solution | 9.0 mL | 10.0 mL |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the preparation of Bisphenol B-¹³C₁₂ stock and working solutions.
Caption: Workflow for preparing Bisphenol B-¹³C₁₂ stock and working solutions.
References
Application Note: Quantification of Bisphenol B in Biological Matrices using Isotope Dilution Mass Spectrometry
Abstract
This application note describes a robust and sensitive method for the quantification of Bisphenol B (BPB) in biological matrices, such as human serum and plasma, utilizing isotope dilution mass spectrometry (IDMS). The method employs a stable isotope-labeled internal standard, Bisphenol B (ring-¹³C₁₂), to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol outlines sample preparation using solid-phase extraction (SPE), followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and professionals in drug development and clinical diagnostics requiring reliable quantification of BPB at trace levels.
Introduction
Bisphenol B (BPB) is a structural analog of Bisphenol A (BPA) and is used in the manufacturing of certain polymers and resins.[1] Due to its potential endocrine-disrupting properties, there is a growing need for sensitive and accurate methods to quantify BPB in biological samples to assess human exposure and conduct toxicological studies. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis as it minimizes measurement uncertainty by using a stable isotope-labeled analog of the analyte as an internal standard.[2][3] This application note provides a detailed protocol for the quantification of BPB in human serum/plasma using LC-MS/MS.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for the quantification of compounds. It involves the addition of a known amount of an isotopically enriched standard (in this case, ¹³C₁₂-BPB) of the analyte to the sample. This "isotope-labeled" standard is chemically identical to the native analyte but has a different mass due to the incorporation of heavy isotopes. The native and labeled compounds co-elute during chromatography and are detected by the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, the concentration of the native analyte in the sample can be accurately determined, correcting for any losses during sample preparation and variations in instrument response.
Experimental Protocols
Materials and Reagents
-
Bisphenol B (BPB), analytical standard
-
Bisphenol B (ring-¹³C₁₂, 99%) solution (100 µg/mL in acetonitrile)[4]
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium hydroxide
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human serum/plasma samples
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of serum or plasma, add 10 µL of a 1 µg/mL solution of Bisphenol B (ring-¹³C₁₂) as the internal standard. Vortex for 30 seconds.
-
Conditioning: Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of LC-MS grade water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.
-
Elution: Elute the analytes with 3 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
References
- 1. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
- 2. Development and validation of a stable-isotope dilution liquid chromatography-tandem mass spectrometry method for the determination of bisphenols in ready-made meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bisphenol B (ring-¹³Cââ, 99%) 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, CLM-9851-1.2 [isotope.com]
Application Note: UPLC-MS/MS Method for the Quantitative Analysis of Bisphenol B in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note describes a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of total Bisphenol B (BPB) in human urine. Given the growing concern over the endocrine-disrupting potential of bisphenol analogues that are replacing Bisphenol A (BPA), accurate monitoring of human exposure is critical.[1] The protocol employs enzymatic hydrolysis to account for conjugated BPB metabolites, followed by a streamlined extraction procedure and rapid chromatographic separation. The method is validated to demonstrate high sensitivity, accuracy, and precision, making it suitable for high-throughput biomonitoring studies.
Principle In humans, bisphenols are primarily metabolized into glucuronide and sulfate conjugates before being excreted in urine.[2][3] To measure the total BPB concentration, urine samples first undergo enzymatic hydrolysis using β-glucuronidase (which often contains sulfatase activity) to deconjugate the metabolites back to their free form.[4][5] Following hydrolysis, the sample is prepared for analysis, often using online solid-phase extraction (SPE) for high-throughput applications or offline SPE/liquid-liquid extraction (LLE) for sample cleanup and concentration. The extracted analyte is then separated from matrix components using UPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.
Apparatus and Materials
1.1 Apparatus
-
UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with XEVO TQ-S)
-
Automated solid-phase extraction (SPE) system (optional, for high-throughput)
-
SPE cartridges (e.g., Oasis HLB)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Incubator or water bath (37°C)
-
Analytical balance
-
Glass test tubes and vials (to minimize plastic contamination)
1.2 Reagents and Standards
-
Bisphenol B (BPB) analytical standard
-
Isotopically labeled internal standard (IS), e.g., Bisphenol A-d16 (BPA-d16) or another suitable analogue
-
β-glucuronidase from Helix pomatia (Type H-2)
-
Ammonium acetate
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid or Ammonium fluoride
-
Ultrapure water
-
Human urine (drug-free, for blanks and calibration standards)
Experimental Protocols
2.1 Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
-
Stock Solutions: Prepare individual stock solutions of BPB and the internal standard (IS) in methanol at a concentration of 1.0 mg/mL.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with methanol. Further dilute these to create a series of working standard solutions for the calibration curve (e.g., ranging from 0.5 to 500 ng/mL).
-
Calibration Curve: Prepare an eight-point calibration curve by spiking blank human urine with the appropriate working standard solutions to achieve final concentrations ranging from approximately 0.05 to 50 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank urine at a minimum of three concentration levels: low, medium, and high (e.g., 0.15, 7.5, and 40 ng/mL).
2.2 Sample Preparation: Enzymatic Hydrolysis and Extraction The total concentration of BPB is measured after enzymatic deconjugation.
-
Sample Aliquoting: Transfer 1.0 mL of each urine sample, calibrator, and QC into a glass tube.
-
Internal Standard Addition: Add 50 µL of the IS working solution to each tube.
-
Enzymatic Hydrolysis: Add 100 µL of 1.0 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase (e.g., 2000 units).
-
Incubation: Vortex the mixture for 1 minute and incubate at 37°C for at least 4 hours (or overnight) with constant rotation.
-
Extraction (Online SPE Protocol):
-
Following incubation, dilute the samples with ultrapure water.
-
Load the diluted samples onto an online SPE system equipped with a suitable cartridge (e.g., Oasis HLB).
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes directly onto the UPLC column using the initial mobile phase.
-
2.3 UPLC-MS/MS Analysis
-
UPLC Conditions:
-
Column: Phenyl-Hexyl or Biphenyl column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.2 mM Ammonium fluoride in water or 0.1% Formic acid in water
-
Mobile Phase B: Methanol or Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from ~15% B to 80% B over 5 minutes, followed by re-equilibration.
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), Negative Mode
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Optimize source parameters (capillary voltage, source temperature, desolvation gas flow) according to the specific instrument.
-
Data Presentation and Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, and recovery.
Table 1: UPLC-MS/MS MRM Parameters for Bisphenol B
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| BPB (Quantifier) | 241.1 | 132.1 | 0.05 | 30 | 25 |
| BPB (Qualifier) | 241.1 | 226.1 | 0.05 | 30 | 18 |
| BPA-d16 (IS) | 243.2 | 142.1 | 0.05 | 35 | 28 |
Note: Ion transitions and voltages are instrument-dependent and require optimization.
Table 2: Summary of Method Validation Quantitative Data
| Validation Parameter | Result |
|---|---|
| Linearity (r²) | > 0.99 |
| Calibration Range | 0.05 - 50 ng/mL |
| Limit of Detection (LOD) | 0.015 - 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.049 - 0.2 ng/mL |
| Recovery | 92% - 112% |
| Intra-day Precision (RSD%) | ≤ 10% |
| Inter-day Precision (RSD%) | ≤ 12% |
Visualizations
References
- 1. it.restek.com [it.restek.com]
- 2. series.publisso.de [series.publisso.de]
- 3. Glucuronide and Sulfate Conjugates of Bisphenol A: Chemical Synthesis and Correlation Between Their Urinary Levels and Plasma Bisphenol A Content in Voluntary Human Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the urinary concentrations of six bisphenols in public servants by online solid-phase extraction-liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bisphenol B Analysis in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of various food matrices for the analysis of Bisphenol B (BPB). The following sections outline common and effective techniques, including Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Liquid-Liquid Extraction (LLE), followed by analytical determination.
Introduction
Bisphenol B (BPB) is a structural analog of Bisphenol A (BPA), a well-known endocrine-disrupting chemical.[1][2] Like BPA, BPB is used in the production of polycarbonate plastics and epoxy resins, which are commonly used in food packaging materials.[3] Consequently, BPB can migrate from these materials into food, leading to human exposure.[4] The potential health risks associated with BPB exposure necessitate sensitive and reliable analytical methods for its detection in various foodstuffs.[5] Effective sample preparation is a critical step to isolate BPB from complex food matrices and remove interfering substances prior to instrumental analysis.
Sample Preparation Techniques
Several techniques are employed for the extraction and clean-up of BPB from food samples. The choice of method often depends on the nature of the food matrix (e.g., liquid, solid, fatty), the required detection limits, and the available instrumentation.
Solid-Phase Extraction (SPE)
SPE is a widely used technique for the extraction and purification of bisphenols from liquid food samples or extracts from solid foods. It offers high selectivity and can effectively concentrate the analyte of interest. Molecularly Imprinted Polymer (MIP) based SPE cartridges have shown high selectivity for bisphenol analogues.
This protocol is adapted from a method for the simultaneous determination of seven bisphenol analogues, including BPB.
Materials:
-
MIP-SPE Cartridges (e.g., AFFINIMIP® SPE Bisphenols)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Beverages (Juice, Wine): Centrifuge the sample at 4000 rpm for 10 minutes. Take the supernatant for extraction.
-
Canned Food (Fish, Vegetables): Homogenize 1 g of the sample with 5 mL of acetonitrile in a centrifuge tube. Vortex for 1 minute and centrifuge at 8000 rpm for 10 minutes. Collect the acetonitrile supernatant. Repeat the extraction twice. Combine the supernatants and evaporate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 10 mL of 10% methanol in water.
-
-
SPE Cartridge Conditioning:
-
Wash the MIP-SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample solution onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 6 mL of water to remove hydrophilic interferences.
-
Follow with a wash of 4 mL of 20% acetonitrile in water to remove less retained interfering compounds.
-
-
Elution:
-
Elute the retained bisphenols with 3 mL of methanol.
-
-
Final Concentration:
-
Evaporate the eluate to dryness under a nitrogen stream.
-
Reconstitute the residue in a suitable volume of mobile phase (e.g., 200 µL) for LC-MS/MS analysis.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS methodology is a simple and effective approach for the extraction and cleanup of a wide range of analytes from various food matrices. It involves an initial extraction with an organic solvent, followed by a partitioning step using salts and a subsequent dispersive solid-phase extraction (d-SPE) for cleanup.
This protocol is based on a method developed for the simultaneous determination of BPA and BPB in canned seafood.
Materials:
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (15 mL and 50 mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Homogenization:
-
Homogenize the entire content of the canned seafood sample (solid and liquid portions) using a blender.
-
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube and vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract for analysis. For GC-MS analysis, a derivatization step is required. For LC-MS/MS analysis, the extract can be evaporated and reconstituted in the mobile phase.
-
Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a miniaturized liquid-phase extraction technique that offers high enrichment factors and requires minimal solvent consumption. It is often used in combination with other extraction methods like QuEChERS for further purification and concentration.
This protocol describes a combined approach for the analysis of BPA and BPB.
Materials:
-
Acetonitrile (from QuEChERS extract)
-
Tetrachloroethylene (extraction solvent)
-
Acetic anhydride (derivatizing reagent for GC analysis)
-
Centrifuge
Procedure:
-
Initial Extraction:
-
Perform a QuEChERS-based extraction as described in the previous protocol to obtain an acetonitrile extract.
-
-
DLLME:
-
In a conical-bottom glass tube, rapidly inject a mixture of 1 mL of the acetonitrile extract (dispersive solvent) and 50 µL of tetrachloroethylene (extraction solvent) containing 20 µL of acetic anhydride into 5 mL of ultrapure water.
-
A cloudy solution will form.
-
Centrifuge at 5000 rpm for 5 minutes to sediment the tetrachloroethylene phase.
-
-
Analysis:
-
Collect the sedimented organic phase (approximately 20 µL) using a microsyringe and inject it into the GC-MS system.
-
Data Presentation
The following table summarizes quantitative data from various studies on the analysis of Bisphenol B and other bisphenols in food matrices.
| Food Matrix | Preparation Technique | Analytical Method | Analyte | Recovery (%) | LOD | LOQ | Reference |
| Canned Seafood | QuEChERS-DLLME | GC-MS | BPB | >68 | 0.4 µg/kg | - | |
| Canned Vegetables & Fruits | QuEChERS-DLLME | GC-MS | BPB | >69 | 0.6 µg/kg | - | |
| Canned Foods & Beverages | QuEChERS | GC-MS | BPB | - | - | - | |
| Beverages | MIP-SPE | LC-MS/MS | BPB | 50-103 | - | 0.002-0.15 ng/mL | |
| Canned Food | MIP-SPE | LC-MS/MS | BPB | 50-103 | - | 0.03-1.5 ng/g | |
| Packaged Foods | DLLME | HPLC-DAD | BPA | - | 0.001 ng/g | 0.08 ng/g | |
| Canned Meat | Solvent Extraction | HPLC-UV | BPA | 90.0-98.3 | 0.294 mg/kg | 0.982 mg/kg | |
| Canned Foods | Solvent Extraction | GC-MS | BPA | 85-94 | 0.3-3.2 µg/kg | - |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the sample preparation and analysis of Bisphenol B in food matrices.
Caption: General workflow for Bisphenol B analysis in food.
Derivatization for GC-MS Analysis
For the analysis of BPB by Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is necessary to increase the volatility and thermal stability of the analyte. Silylation and acetylation are common derivatization methods.
Protocol: Acetylation
Acetic anhydride is a common reagent for acetylation.
-
After the final concentration step of the sample preparation, add 50 µL of acetic anhydride and 50 µL of pyridine (as a catalyst) to the dry residue.
-
Heat the mixture at 60°C for 30 minutes.
-
Evaporate the excess reagent under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.
Protocol: Silylation
Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.
-
To the dry sample extract, add 100 µL of BSTFA (often with 1% trimethylchlorosilane, TMCS, as a catalyst).
-
Heat the vial at 70-80°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
Conclusion
The selection of an appropriate sample preparation technique is crucial for the accurate and sensitive determination of Bisphenol B in diverse food matrices. The protocols provided herein offer robust starting points for method development and validation. Researchers should optimize these methods based on their specific sample types and analytical instrumentation to achieve the desired performance characteristics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arcjournals.org [arcjournals.org]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Recovery Solid-Phase Extraction Protocol for Bisphenol B utilizing ¹³C₁₂-Labeled Internal Standard
Abstract
This application note details a robust solid-phase extraction (SPE) protocol for the quantitative analysis of Bisphenol B (BPB) in aqueous samples. The method incorporates a Bisphenol B-¹³C₁₂ isotopic internal standard spike to ensure high accuracy and correct for matrix effects and procedural losses. This protocol is specifically designed for researchers, scientists, and drug development professionals requiring reliable and reproducible quantification of BPB. The methodology is suitable for various aqueous matrices, including environmental water and biological fluids, with subsequent analysis by chromatography-mass spectrometry.
Introduction
Bisphenol B (BPB) is an industrial chemical used in the manufacturing of polymers and resins. Due to its potential endocrine-disrupting properties and structural similarity to the more well-known Bisphenol A (BPA), there is a growing need for sensitive and accurate methods to monitor its presence in the environment and biological systems.[1] Solid-phase extraction (SPE) is a widely adopted technique for the pre-concentration and purification of analytes like BPB from complex sample matrices.[2][3][4] The use of a stable isotope-labeled internal standard, such as Bisphenol B-¹³C₁₂, is the gold standard for quantitative analysis as it closely mimics the analyte's behavior throughout the extraction and analysis process, leading to improved precision and accuracy. This protocol provides a comprehensive, step-by-step guide for the SPE of BPB using a polymeric reversed-phase sorbent and a ¹³C₁₂-labeled internal standard.
Experimental Protocol
This protocol is optimized for a 100 mL water sample. Adjustments may be necessary for different sample volumes or matrices.
Materials:
-
SPE Cartridge: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, Strata-X, or equivalent), 200 mg, 6 mL.[5]
-
Bisphenol B (BPB) Standard: Analytical grade.
-
Bisphenol B-¹³C₁₂ (ring-¹³C₁₂, 99%) Spike Solution: 100 µg/mL in acetonitrile, or as required.
-
Methanol (MeOH): HPLC or LC-MS grade.
-
Acetonitrile (MeCN): HPLC or LC-MS grade.
-
Deionized Water: High purity, 18.2 MΩ·cm.
-
Ammonia Solution (optional for elution): For adjusting pH.
-
Formic Acid (optional for mobile phase): For LC-MS analysis.
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
-
SPE Vacuum Manifold.
-
Nitrogen Evaporator.
Procedure:
-
Sample Preparation:
-
Collect a 100 mL aqueous sample in a clean glass container.
-
If the sample contains suspended solids, centrifuge at 9000g for 5 minutes to prevent clogging of the SPE cartridge.
-
Spike the sample with the Bisphenol B-¹³C₁₂ internal standard to a final concentration appropriate for the expected analyte concentration range (e.g., 10-100 ng/L).
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 6 mL of Methanol through the sorbent bed.
-
Follow with 6 mL of deionized water. Do not allow the cartridge to dry out before loading the sample.
-
-
Sample Loading:
-
Load the prepared 100 mL sample onto the conditioned SPE cartridge.
-
Maintain a slow and steady flow rate of approximately 1-2 mL/min to ensure efficient analyte retention.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge to remove interferences.
-
Pass 6 mL of a Methanol/water solution (e.g., 50:50 v/v) through the cartridge.
-
Dry the cartridge thoroughly under vacuum for 10-15 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the retained BPB and the ¹³C₁₂-BPB internal standard with 6 mL of Methanol or an appropriate elution solvent. Some methods suggest 2% ammonia in methanol for enhanced recovery of acidic compounds.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 500 µL) of a Methanol/water mixture (e.g., 50:50 v/v) suitable for the analytical instrument (e.g., LC-MS).
-
Vortex briefly to ensure complete dissolution and transfer to an autosampler vial for analysis.
-
Quantitative Data Summary
The following table summarizes typical performance data for the SPE of bisphenols from aqueous matrices using methods analogous to the one described.
| Parameter | Typical Value Range | Reference |
| Recovery | 80% - 120% | |
| Relative Standard Deviation (RSD) | < 15% | |
| Limit of Detection (LOD) | 0.01 - 1.0 ng/L | |
| Limit of Quantification (LOQ) | 0.03 - 5.0 ng/L |
Note: Performance characteristics are dependent on the specific matrix, instrumentation, and laboratory conditions.
Visualizations
Experimental Workflow Diagram
Caption: Solid-Phase Extraction Workflow for Bisphenol B.
Conclusion
The described solid-phase extraction protocol, incorporating a Bisphenol B-¹³C₁₂ internal standard, provides a reliable and accurate method for the quantification of Bisphenol B in aqueous samples. The use of a polymeric reversed-phase sorbent ensures high recovery and the isotopic standard corrects for potential analytical variability, making this method highly suitable for trace-level analysis in environmental monitoring and toxicological studies. The provided workflow and performance data serve as a valuable resource for researchers in the field.
References
- 1. Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. library.dphen1.com [library.dphen1.com]
Application Notes and Protocols for the Analysis of Bisphenol B in Environmental Water Samples using Bisphenol B-13C12
Introduction
Bisphenol B (BPB) is an industrial chemical used in the production of certain polymers and resins. Its structural similarity to the more well-known Bisphenol A (BPA) has raised concerns about its potential endocrine-disrupting properties and its presence in the environment. Accurate and sensitive quantification of BPB in environmental water samples is crucial for assessing its occurrence, fate, and potential risks to ecosystems and human health.
This document provides a detailed application note and protocol for the analysis of Bisphenol B in environmental water samples. The method utilizes Solid-Phase Extraction (SPE) for sample pre-concentration and cleanup, followed by quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). To ensure the highest accuracy and to correct for matrix effects and variations in sample processing, a stable isotope-labeled internal standard, Bisphenol B-13C12, is employed in an isotope dilution method.
Analytical Principle
The quantitative analysis of Bisphenol B is based on the principle of isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard, this compound, is added to the water sample prior to any sample preparation steps. This "spiked" sample is then subjected to solid-phase extraction to isolate and concentrate the analyte of interest and the internal standard. The extract is subsequently analyzed by LC-MS/MS.
During LC-MS/MS analysis, both the native Bisphenol B and the 13C-labeled internal standard are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by measuring the ratio of the signal response of the native analyte to that of the isotopically labeled internal standard. Because the native analyte and the internal standard exhibit nearly identical chemical and physical properties, any loss of analyte during sample preparation or variations in instrument response will affect both compounds equally, leading to a highly accurate and precise measurement of the native Bisphenol B concentration.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of Bisphenol B and other bisphenols in water samples using methods analogous to the one described. These values can be used as a benchmark for method validation.
| Parameter | Bisphenol B (BPB) | Other Bisphenols (e.g., BPA) | Reference(s) |
| Limit of Detection (LOD) | 0.030 - 0.075 µg/L | 0.01 - 3.512 µg/L | [1][2] |
| Limit of Quantification (LOQ) | 0.10 - 0.25 µg/L | 0.04 - 11.708 µg/L | [1][2] |
| Recovery | 89 - 109% | 87 - 133% | [3] |
| Relative Standard Deviation (RSD) | < 10% | < 15% | |
| Linearity (R²) | ≥ 0.990 | > 0.99 |
Experimental Protocol
This protocol details the step-by-step procedure for the analysis of Bisphenol B in environmental water samples using this compound as an internal standard.
1. Materials and Reagents
-
Standards:
-
Bisphenol B (BPB), analytical standard grade (≥98% purity)
-
This compound (BPB-13C12), analytical standard grade (≥98% purity, isotopic purity ≥99%)
-
-
Solvents:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 200 mg, 6 mL)
-
Glass fiber filters (e.g., 0.7 µm pore size)
-
Nitrogen gas for evaporation
-
Glass vials and autosampler vials
-
2. Standard Solution Preparation
-
Stock Solutions (100 µg/mL):
-
Accurately weigh and dissolve an appropriate amount of BPB and BPB-13C12 in methanol to prepare individual stock solutions of 100 µg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the BPB stock solution with methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
-
Internal Standard Spiking Solution (e.g., 1 µg/mL):
-
Dilute the BPB-13C12 stock solution with methanol to a suitable concentration for spiking the samples (e.g., 1 µg/mL).
-
3. Sample Collection and Preparation
-
Sample Collection: Collect water samples in clean glass bottles. To minimize degradation, store samples at 4°C and analyze as soon as possible.
-
Filtration: If the water sample contains suspended solids, filter it through a glass fiber filter.
-
Spiking: To a 100 mL aliquot of the water sample, add a known amount of the this compound internal standard spiking solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 1 ng/mL).
-
Acidification: Adjust the pH of the sample to approximately 7 using acetic acid.
4. Solid-Phase Extraction (SPE)
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of HPLC-grade water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of HPLC-grade water to remove any interfering substances.
-
-
Drying:
-
Dry the cartridge by passing nitrogen gas through it for approximately 10-15 minutes.
-
-
Elution:
-
Elute the retained analytes (BPB and BPB-13C12) from the cartridge with 6 mL of methanol into a clean collection tube.
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in a small, known volume (e.g., 500 µL) of the initial mobile phase composition (e.g., 50:50 methanol:water). Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
-
5. LC-MS/MS Analysis
-
LC Conditions (Example):
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to separate BPB from other matrix components (e.g., start with 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bisphenol B (BPB): Precursor ion m/z 241.3 → Product ions m/z 212.4, 211.3
-
This compound (Internal Standard): The precursor ion will be shifted by +12 m/z (to m/z 253.3). The product ions will also be shifted accordingly. These transitions should be optimized by direct infusion of the standard.
-
-
6. Data Analysis and Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of Bisphenol B to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of Bisphenol B in the environmental water samples by using the peak area ratio obtained from the sample analysis and interpolating from the calibration curve.
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Detection and Quantification of Bisphenol A in Surface Water Using Absorbance–Transmittance and Fluorescence Excitation–Emission Matrices (A-TEEM) Coupled with Multiway Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bisphenol B-¹³C₁₂ in Food Contact Material Migration Studies
Application Note & Protocol
Introduction
Bisphenol B (BPB) is a structural analog of Bisphenol A (BPA) and is used in the manufacturing of polycarbonate plastics and epoxy resins, which are often utilized in food contact materials (FCMs).[1] Due to concerns over the endocrine-disrupting properties of BPA, alternative bisphenols, including BPB, have been introduced.[1] However, studies have indicated that BPB may exhibit estrogenic and anti-androgenic activities similar to or even greater than BPA, making it a substance of concern for human health.[1][2][3] Therefore, it is crucial to monitor the migration of BPB from FCMs into food to ensure consumer safety.
The accurate quantification of BPB migration at trace levels requires a robust and sensitive analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose. To enhance the accuracy and precision of LC-MS/MS analysis, the use of a stable isotope-labeled internal standard is highly recommended. Bisphenol B-¹³C₁₂ serves as an ideal internal standard for the quantification of BPB. By incorporating a known amount of the ¹³C-labeled standard into the sample, variations during sample preparation and analysis can be compensated for, leading to more reliable results. This application note provides a detailed protocol for the determination of BPB migration from food contact materials using Bisphenol B-¹³C₁₂ as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is an analytical technique that utilizes an isotopically labeled version of the analyte of interest as an internal standard. In this case, Bisphenol B-¹³C₁₂ is chemically identical to the native (unlabeled) BPB, but its mass is 12 daltons higher due to the incorporation of twelve ¹³C atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The key advantages of using a ¹³C-labeled internal standard like Bisphenol B-¹³C₁₂ include:
-
Similar Physicochemical Properties: The labeled and unlabeled compounds behave almost identically during sample extraction, cleanup, and chromatographic separation.
-
Correction for Matrix Effects: It effectively compensates for signal suppression or enhancement caused by the sample matrix.
-
Improved Accuracy and Precision: By normalizing the response of the native analyte to the internal standard, variability introduced during the analytical process is minimized.
Quantitative Data Summary
The following table summarizes typical analytical performance data for the analysis of bisphenols in migration studies. While specific data for Bisphenol B-¹³C₁₂ is not extensively published, the provided values for related bisphenols offer a benchmark for the expected performance of the method described.
| Analyte | Method | LLD/LOD | LLOQ | SML | Reference |
| Bisphenol A (BPA) | HPLC-FLD | - | 0.005 mg/kg | 0.05 mg/kg | |
| Bisphenol S (BPS) | LC-MS/MS | - | - | 0.05 mg/kg | |
| Various Bisphenols | LC-MS/MS | 0.29 - 0.40 µg/kg | 1.09 - 1.32 µg/kg | - | |
| Bisphenol A (BPA) | DLLME-HPLC-DAD | 0.001 ng/g | 0.08 ng/g | - |
*LLD: Lowest Level of Detection; LOD: Limit of Detection; LLOQ: Lower Limit of Quantification; SML: Specific Migration Limit.
Experimental Protocol: Migration Study of Bisphenol B from Food Contact Materials
This protocol describes the determination of BPB migration from a plastic food contact material into a food simulant using Bisphenol B-¹³C₁₂ as an internal standard, followed by analysis with LC-MS/MS.
Materials and Reagents
-
Bisphenol B (BPB) analytical standard
-
Bisphenol B-¹³C₁₂ internal standard solution (e.g., 1 mg/mL in acetonitrile)
-
Food simulants (e.g., 10% ethanol, 20% ethanol, 50% ethanol, 3% acetic acid, or olive oil, depending on the food type the material is intended for)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column, 100 mm x 2.1 mm, 1.7 µm)
-
Incubator or oven for migration testing
-
Vortex mixer
-
Centrifuge
Experimental Workflow Diagram
Caption: Workflow for BPB migration analysis.
Procedure
4.1. Preparation of Standards
-
Prepare a stock solution of native BPB (e.g., 1 mg/mL in acetonitrile).
-
From the stock solutions, prepare a series of calibration standards in the appropriate food simulant, ranging from the expected limit of quantification to a concentration that covers the anticipated migration levels.
-
Spike each calibration standard and blank with a fixed concentration of the Bisphenol B-¹³C₁₂ internal standard solution.
4.2. Migration Test
-
Cut the food contact material into pieces of a known surface area.
-
Place the samples in a migration cell or glass container.
-
Add a known volume of the pre-heated food simulant, ensuring the sample is fully immersed. The surface area to volume ratio is typically 6 dm² per 1 L of simulant.
-
Spike the food simulant with the Bisphenol B-¹³C₁₂ internal standard.
-
Seal the container and incubate under the conditions specified by relevant regulations (e.g., 10 days at 40°C for long-term storage at room temperature).
4.3. Sample Preparation (for aqueous simulants)
-
After incubation, take an aliquot of the food simulant.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
4.4. LC-MS/MS Analysis
-
Chromatographic Conditions (Example):
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
BPB: Monitor the precursor ion and at least two product ions.
-
Bisphenol B-¹³C₁₂: Monitor the corresponding precursor and product ions.
-
-
Optimize other parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.
-
4.5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of native BPB to the peak area of Bisphenol B-¹³C₁₂ against the concentration of the calibration standards.
-
Calculate the concentration of BPB in the migration samples using the calibration curve.
-
Express the migration results in mg of BPB per kg of food simulant (mg/kg) or mg of BPB per dm² of the food contact material (mg/dm²).
Toxicological Signaling of Bisphenol B
Bisphenol B is recognized as an endocrine-disrupting chemical. Its mechanisms of action are believed to be similar to those of BPA, primarily through interaction with nuclear hormone receptors.
Caption: BPB's endocrine disruption mechanism.
Bisphenol B has been shown to exert estrogenic effects, likely by binding to and activating estrogen receptors (ERs). This can lead to the modulation of estrogen-responsive gene expression. Additionally, BPB can act as an antagonist to the androgen receptor (AR), interfering with the normal function of androgens. Some evidence also suggests that BPB can interact with G-protein coupled estrogen receptors (GPER), leading to rapid, non-genomic cellular responses. The culmination of these interactions results in the endocrine-disrupting effects associated with BPB exposure.
Conclusion
The use of Bisphenol B-¹³C₁₂ as an internal standard provides a highly accurate and reliable method for the quantification of BPB migration from food contact materials. The detailed protocol and understanding of the analytical principles outlined in this application note will aid researchers and scientists in conducting robust risk assessments of BPB exposure from FCMs. Given the potential for endocrine disruption, continued monitoring and research into the migration and toxicology of BPB and its alternatives are essential for ensuring food safety.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evidence for Bisphenol B Endocrine Properties: Scientific and Regulatory Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04285E [pubs.rsc.org]
Application Notes: Quantification of Bisphenol B in Serum by Isotope Dilution Mass Spectrometry
Introduction
Bisphenol B (BPB), a structural analog of Bisphenol A (BPA), is utilized in the manufacturing of polycarbonate plastics and epoxy resins.[1] Concerns regarding its potential endocrine-disrupting properties and subsequent adverse health effects necessitate sensitive and accurate methods for its quantification in human biological matrices, such as serum. This document outlines a robust and reliable method for the determination of BPB in human serum using a stable isotope-labeled internal standard (¹³C₁₂-BPB) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotope-labeled internal standard is critical for correcting matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[2]
Principle
The method is based on the principle of isotope dilution mass spectrometry (ID-MS). A known amount of ¹³C₁₂-labeled Bisphenol B (¹³C₁₂-BPB) is added to a serum sample as an internal standard. Following sample preparation to extract the analytes and remove interferences, the sample is analyzed by LC-MS/MS. The native BPB and the ¹³C₁₂-BPB internal standard co-elute chromatographically but are distinguished by their different masses in the mass spectrometer. Quantification is achieved by measuring the ratio of the signal response of the native BPB to that of the ¹³C₁₂-BPB internal standard. This ratio is then used to calculate the concentration of BPB in the original sample by referencing a calibration curve prepared with known concentrations of BPB and a constant concentration of the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Bisphenol B (BPB) analytical standard
-
¹³C₁₂-Bisphenol B (¹³C₁₂-BPB) internal standard solution (e.g., 100 µg/mL in acetonitrile)[3]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium acetate
-
Human serum (blank)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
β-glucuronidase/arylsulfatase for the hydrolysis of conjugated BPB (optional, if total BPB is to be measured)[1]
2. Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of BPB and ¹³C₁₂-BPB in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) methanol:water to prepare working solutions for calibration and quality control (QC) samples.
-
Internal Standard Spiking Solution (e.g., 10 ng/mL): Dilute the ¹³C₁₂-BPB working standard solution with 50:50 (v/v) methanol:water to the desired concentration.
3. Sample Preparation
-
Sample Thawing: Thaw frozen serum samples at room temperature.[4]
-
Spiking with Internal Standard: To 200 µL of serum, add 20 µL of the ¹³C₁₂-BPB internal standard spiking solution. Vortex for 10 seconds.
-
(Optional) Enzymatic Hydrolysis: If measuring total BPB (free and conjugated), add 50 µL of β-glucuronidase/arylsulfatase solution and incubate at 37°C for a specified time (e.g., 4 hours or overnight).
-
Protein Precipitation: Add 600 µL of cold acetonitrile to the serum sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 65:35 water:acetonitrile). Vortex to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate BPB from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Ionization Mode: Electrospray Ionization (ESI) - Negative.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor and product ion transitions for both BPB and ¹³C₁₂-BPB.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the method, based on typical values reported for bisphenol analysis in serum.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.05 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.18 ng/mL |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/mL) | Mean Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 0.8 (Low QC) | 71.2 - 81.5 | < 15% | < 15% |
| 8.0 (Mid QC) | 82.8 - 85.6 | < 15% | < 15% |
| 20.0 (High QC) | 93.9 - 94.6 | < 15% | < 15% |
Table 3: Mass Spectrometric Parameters (Illustrative)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| BPB | 241.1 | 213.1 | 100 | -20 |
| ¹³C₁₂-BPB | 253.1 | 225.1 | 100 | -20 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Visualizations
Caption: Workflow for BPB quantification in serum.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of carbamazepine in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisphenol B (ring-¹³Cââ, 99%) 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, CLM-9851-1.2 [isotope.com]
- 4. A round robin approach to the analysis of bisphenol a (BPA) in human blood samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Method Validation for the Quantitative Analysis of Bisphenol B in Aqueous Samples by LC-MS/MS using Isotope Dilution with Bisphenol B-¹³C₁₂
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a validated method for the sensitive and selective quantification of Bisphenol B (BPB) in aqueous samples, such as surface water and drinking water. The method utilizes a robust sample preparation procedure involving solid-phase extraction (SPE) followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Bisphenol B-¹³C₁₂ (BPB-¹³C₁₂), ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2] The method has been validated according to established international guidelines to demonstrate its suitability for the intended purpose.[1][3]
Introduction
Bisphenol B (BPB) is a structural analog of Bisphenol A (BPA) and is used in the manufacturing of certain polymers and resins. Due to its potential endocrine-disrupting properties, there is a growing need for sensitive and reliable analytical methods to monitor its presence in various environmental and biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for the analysis of bisphenols due to its high selectivity and sensitivity.[4] Isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard, is the gold standard for accurate quantification as it effectively compensates for sample matrix effects and procedural losses. This application note provides a comprehensive protocol for the analysis of BPB in aqueous samples using BPB-¹³C₁₂ as an internal standard, along with a summary of the method validation results.
Experimental Protocols
Materials and Reagents
-
Bisphenol B (BPB), analytical standard grade
-
Bisphenol B-¹³C₁₂ (BPB-¹³C₁₂) solution, 100 µg/mL in acetonitrile
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium hydroxide
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 60 mg, 3 mL)
-
Glass fiber filters, 1 µm pore size
Preparation of Standard Solutions
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of BPB in methanol.
-
The BPB-¹³C₁₂ is typically supplied as a certified solution (e.g., 100 µg/mL in acetonitrile).
Working Standard Solutions:
-
Prepare a series of working standard solutions of BPB by serial dilution of the stock solution with methanol/water (50:50, v/v) to create calibration standards.
-
Prepare a working internal standard (IS) solution of BPB-¹³C₁₂ at a concentration of 1 µg/mL by diluting the stock solution with methanol.
Calibration Standards:
-
Prepare a set of calibration standards in a clean matrix (e.g., LC-MS grade water) by spiking with the BPB working standard solutions to achieve a concentration range of 0.1 to 100 ng/mL.
-
Spike each calibration standard with the BPB-¹³C₁₂ working IS solution to a final concentration of 10 ng/mL.
Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL) in the same manner as the calibration standards, using a separate weighing of the BPB standard if possible.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Collection and Filtration: Collect aqueous samples in clean glass bottles. Filter the samples through a 1 µm glass fiber filter to remove particulate matter.
-
Spiking with Internal Standard: To a 100 mL aliquot of the filtered sample, add a known amount of the BPB-¹³C₁₂ working IS solution (e.g., to achieve a concentration of 10 ng/mL).
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of LC-MS grade water.
-
Sample Loading: Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the retained analytes with 2 x 3 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of methanol/water (50:50, v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Bisphenol B (BPB) | 241.1 | 147.1 | 226.1 |
| **Bisphenol B-¹³C₁₂ (BPB-¹³C₁₂) ** | 253.1 | 153.1 | 238.1 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Method Validation
The analytical method was validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery.
Data Presentation
Table 1: Calibration Curve Data
| Analyte | Concentration Range (ng/mL) | Calibration Curve Equation | Correlation Coefficient (r²) |
| Bisphenol B | 0.1 - 100 | y = 0.025x + 0.001 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) ± SD (n=6) | Accuracy (%) | Precision (RSD, %) |
| Low QC | 0.3 | 0.29 ± 0.02 | 96.7 | 6.9 |
| Mid QC | 30 | 29.5 ± 1.2 | 98.3 | 4.1 |
| High QC | 80 | 81.2 ± 3.5 | 101.5 | 4.3 |
Table 3: LOD, LOQ, and Recovery
| Parameter | Value |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Recovery (%) | 92 - 105% |
Visualizations
Caption: Experimental workflow for the analysis of Bisphenol B.
Caption: Logical relationship of the analytical method.
Conclusion
The described LC-MS/MS method using isotope dilution with Bisphenol B-¹³C₁₂ provides a reliable, sensitive, and accurate approach for the quantification of Bisphenol B in aqueous samples. The thorough validation of the method ensures that the generated data is of high quality and suitable for research and monitoring purposes. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the robustness of the analytical results.
References
Troubleshooting & Optimization
How to resolve low recovery of Bisphenol B-13C12 in sample prep
Technical Support Center: Bisphenol B-13C12 Analysis
Welcome to the technical support center for optimizing the analysis of Bisphenol B (BPB). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the low recovery of the isotopically labeled internal standard, this compound, during sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you troubleshoot and enhance your experimental workflow.
Question 1: My recovery of this compound is consistently low. What are the most common causes?
Answer: Low recovery of an internal standard like this compound is a frequent issue that can compromise data accuracy. The most common causes can be grouped into four main categories:
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Suboptimal Extraction Conditions: The efficiency of your extraction method, whether Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is highly dependent on parameters like solvent choice, pH, and the type of sorbent used.[1][2]
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Matrix Effects: Complex biological or environmental samples contain components that can interfere with the extraction process or suppress the instrument's signal.[3][4] Using an isotopically labeled internal standard helps compensate for matrix effects during analysis, but severe effects can still impact recovery during the extraction phase.[4]
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Adsorption to Labware: Bisphenols are known to be "sticky" compounds and can adsorb to the surfaces of glass or plastic containers, especially at trace concentrations. This can lead to significant loss of your analyte and internal standard before analysis.
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Chemical Degradation: Although generally stable, BPB can be susceptible to degradation under extreme pH or temperature conditions, or exposure to light during prolonged storage.
Below is a troubleshooting workflow to help you systematically identify and resolve the issue.
Question 2: How critical is sample pH for the recovery of this compound during SPE?
Answer: Sample pH is extremely critical. Bisphenol B is a weak acid, and its state of ionization is pH-dependent. For efficient retention on reversed-phase SPE sorbents like C18 or polymeric sorbents (e.g., Oasis HLB), the molecule should be in its neutral, non-ionized form. Adjusting the sample pH to a range of 4-6 is commonly recommended to ensure the phenolic groups are protonated, maximizing hydrophobicity and retention.
Question 3: I am using SPE for sample cleanup. Which sorbent and elution solvent combination is most effective for BPB?
Answer: The choice of SPE sorbent and elution solvent is crucial for achieving high recovery. While traditional C18 silica-based sorbents can be effective, polymeric reversed-phase sorbents are often preferred for their higher capacity, stability across a wider pH range, and better performance with complex matrices.
| Sorbent Type | Elution Solvent | Typical Recovery (%) | Key Advantages |
| Oasis HLB | Methanol, Acetonitrile | 85 - 115% | Hydrophilic-Lipophilic Balanced; good for a wide range of compounds, prevents sorbent drying. |
| C18 | Methanol, Ethyl Acetate | 80 - 110% | Widely used, effective for non-polar compounds. |
| PSA | Acetonitrile | 70 - 105% | Primary Secondary Amine; used in d-SPE (QuEChERS) to remove fatty acids and sugars. |
| Z-Sep | Acetonitrile | 65 - 95% | Zirconia-based; effective at removing lipids, but may have lower recovery for more hydrophobic bisphenols. |
Recovery values are approximate and can vary significantly based on the sample matrix and specific protocol.
Question 4: Could my labware be the source of my low recovery? What can I do to prevent it?
Answer: Yes, absolutely. Bisphenols have a tendency to adsorb to surfaces, particularly glass. If you are working with trace-level concentrations, this non-specific binding can account for a significant loss of your analyte and internal standard.
Mitigation Strategies:
-
Use Polypropylene (PP) Labware: Whenever possible, use PP tubes and pipette tips, as they generally exhibit lower binding for hydrophobic compounds compared to polystyrene or glass.
-
Silanize Glassware: If glass is required (e.g., for autosampler vials), use silanized glassware to block the active sites that contribute to adsorption.
-
Minimize Transfer Steps: Each transfer from one container to another introduces a potential for loss. Design your workflow to minimize these steps.
-
Solvent Rinsing: When transferring solutions, rinse the original container with the transfer solvent to recover any adsorbed analyte.
Detailed Experimental Protocol: SPE for Bisphenol B from Water
This protocol provides a robust method for the extraction and concentration of Bisphenol B from water samples using a polymeric SPE cartridge.
Methodology:
-
Sample Pre-treatment:
-
To a 100 mL water sample in a polypropylene container, add your this compound internal standard solution.
-
Vortex briefly to mix.
-
Adjust the sample pH to approximately 5.0 using formic acid. This ensures that BPB is in its neutral form for optimal retention.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase cartridge (e.g., Oasis HLB, 60 mg, 3 mL).
-
Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of reagent water, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a steady flow rate of approximately 5 mL/min.
-
-
Washing:
-
After loading, wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.
-
-
Drying:
-
Dry the cartridge thoroughly under high vacuum or with a stream of nitrogen for 10 minutes to remove all residual water. This step is critical for ensuring efficient elution with an organic solvent.
-
-
Elution:
-
Elute the analytes from the cartridge by passing two 3 mL aliquots of methanol into a clean polypropylene collection tube. Allow the solvent to soak for 1 minute for each aliquot before drawing it through.
-
-
Concentration and Reconstitution:
-
Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for your LC-MS/MS analysis. Vortex to ensure the residue is fully dissolved.
-
References
Addressing matrix effects for Bisphenol B analysis with 13C12 standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Bisphenol B (BPB), with a focus on addressing matrix effects using a 13C12-labeled internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Bisphenol B.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Incompatible Injection Solvent: The solvent used to dissolve the sample is much stronger than the mobile phase. 3. Column Contamination: Buildup of matrix components on the column. 4. Secondary Interactions: Silanol groups on the column interacting with the analyte. | 1. Dilute the sample. 2. Reconstitute the sample in a solvent similar in composition to the initial mobile phase. 3. Implement a column wash step between injections or use a guard column. 4. Use a mobile phase with a slightly different pH or an alternative column chemistry (e.g., biphenyl). |
| Signal Suppression or Enhancement (Matrix Effect) | 1. Co-eluting Matrix Components: Other molecules from the sample matrix are ionized at the same time as BPB, interfering with its ionization. Phospholipids are common culprits in biological matrices. 2. Inadequate Sample Cleanup: The sample preparation method does not sufficiently remove interfering substances. | 1. Modify the chromatographic gradient to better separate BPB from interfering peaks. 2. Enhance the sample cleanup procedure. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences.[1] |
| High Background or Ghost Peaks for BPB | 1. Contamination of Solvents or Tubing: Bisphenols are common in laboratory plastics and can leach into solvents. 2. Analyte Carryover: Residual BPB from a previous high-concentration sample remains in the autosampler or column. | 1. Use high-purity, LC-MS grade solvents. Purge the system with fresh mobile phase. Consider using stainless steel or PEEK tubing. 2. Implement a robust needle wash protocol in the autosampler and inject a blank solvent after high-concentration samples. Isocratic elution with a strong mobile phase can help prevent analyte accumulation on the column.[2] |
| Inconsistent Internal Standard (IS) Response | 1. Variable Matrix Effects: The degree of ion suppression or enhancement differs between samples. 2. Inaccurate Spiking: Inconsistent addition of the 13C12-BPB standard to samples. 3. IS Instability: The internal standard may be degrading in the sample or on the autosampler. | 1. Ensure the 13C12-BPB internal standard is added to all samples and standards early in the sample preparation process to compensate for variability.[1] 2. Use a calibrated pipette and ensure thorough mixing after spiking. 3. Check the stability of the internal standard in the matrix and consider cooling the autosampler. |
| No or Low Signal for BPB and/or 13C12-BPB | 1. Incorrect MS/MS Transitions: The precursor and product ions in the MRM method are not set correctly. 2. Source Conditions Not Optimal: The electrospray ionization (ESI) source parameters (e.g., temperature, gas flows, voltage) are not optimized for BPB. 3. Sample Preparation Issues: The analyte is being lost during extraction or cleanup. | 1. Verify the MRM transitions for both BPB and 13C12-BPB. For BPB, a common transition is m/z 241.3 -> 212.4. 2. Perform an infusion of a BPB standard to optimize the ESI source conditions. 3. Evaluate the recovery of the sample preparation method by spiking a known amount of BPB into a blank matrix and measuring the response. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my Bisphenol B analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix.[3] This can lead to either signal suppression (lower than expected response) or signal enhancement (higher than expected response), both of which can compromise the accuracy and precision of your quantitative results. In the analysis of biological samples, phospholipids are a common cause of matrix effects.[1]
Q2: How does using a 13C12-Bisphenol B internal standard help with matrix effects?
A2: A 13C12-labeled internal standard is an ideal tool to compensate for matrix effects. Because it is chemically identical to the native Bisphenol B, it will co-elute from the chromatography column and experience the same degree of ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: What are the key considerations when developing a sample preparation method to minimize matrix effects for BPB analysis?
A3: The primary goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte. For complex matrices, techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are effective at removing a significant portion of the matrix. Protein precipitation is a simpler method but may be less effective at removing phospholipids. The choice of method will depend on the sample matrix and the required sensitivity of the assay.
Q4: I am still seeing significant matrix effects even with a 13C12-BPB internal standard. What should I do?
A4: While a co-eluting isotopic internal standard is highly effective, severe matrix effects can still be problematic. If you are still experiencing issues, consider the following:
-
Improve Sample Cleanup: A more rigorous sample preparation method may be necessary to reduce the overall matrix load.
-
Chromatographic Separation: Optimize your LC method to better separate Bisphenol B from the region of the chromatogram where most matrix components elute.
-
Dilution: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of interfering matrix components.
Q5: Can I use a deuterated Bisphenol B internal standard instead of a 13C12-labeled one?
A5: Yes, a deuterated internal standard (e.g., BPB-d8) can also be used effectively. However, there is a small possibility of a "deuterium isotope effect," which can cause a slight shift in retention time between the deuterated standard and the native analyte. If this shift is significant, the analyte and internal standard may not experience the exact same matrix effect. 13C-labeled standards do not typically exhibit this chromatographic shift and are therefore often considered the "gold standard."
Data Presentation
The following table illustrates the impact of matrix effects on the quantification of Bisphenol B in human plasma and the effectiveness of correction using a 13C12-BPB internal standard.
| Sample ID | Matrix Effect (%) without IS | Recovery (%) without IS | Matrix Effect (%) with 13C12-BPB IS | Recovery (%) with 13C12-BPB IS |
| Plasma 1 | 65 (Suppression) | 65 | 98 | 98 |
| Plasma 2 | 72 (Suppression) | 72 | 101 | 101 |
| Plasma 3 | 125 (Enhancement) | 125 | 103 | 103 |
| Plasma 4 | 58 (Suppression) | 58 | 97 | 97 |
| Average | 80 | 80 | 99.8 | 99.8 |
| %RSD | 38.5 | 38.5 | 2.6 | 2.6 |
This data is representative and demonstrates the typical performance of an isotopic internal standard in mitigating matrix effects.
Experimental Protocols
Protocol 1: Sample Preparation of Human Plasma for Bisphenol B Analysis
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Sample Aliquoting: To a 1.5 mL polypropylene tube, add 100 µL of human plasma.
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Internal Standard Spiking: Add 10 µL of a 100 ng/mL solution of 13C12-Bisphenol B in methanol.
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Protein Precipitation: Add 300 µL of cold acetonitrile.
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Vortexing: Vortex the sample for 1 minute to ensure thorough mixing and protein precipitation.
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Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
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Supernatant Transfer: Carefully transfer the supernatant to a new tube.
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Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
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Transfer to Vial: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for Bisphenol B Analysis
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LC System: UHPLC system
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Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient:
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0-1 min: 30% B
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1-5 min: 30% to 95% B
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5-6 min: 95% B
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6-6.1 min: 95% to 30% B
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6.1-8 min: 30% B
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-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
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Mass Spectrometer: Triple quadrupole mass spectrometer
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Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
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Bisphenol B: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)
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13C12-Bisphenol B: Precursor > Product (Quantifier)
-
-
Source Parameters: Optimized for maximum signal intensity of Bisphenol B (e.g., Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 3500 V).
Visualizations
Caption: Workflow for Bisphenol B analysis with matrix effect correction.
Caption: Troubleshooting logic for inaccurate Bisphenol B results.
References
Technical Support Center: Analysis of Bisphenol B and Bisphenol B-¹³C₁₂
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Multiple Reaction Monitoring (MRM) transitions for Bisphenol B (BPB) and its carbon-13 labeled internal standard, Bisphenol B-¹³C₁₂.
Optimized MRM Transitions
The selection of appropriate precursor and product ions is critical for the selective and sensitive quantification of Bisphenol B and its internal standard. The following table summarizes the recommended MRM transitions, which should be optimized for your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Polarity |
| Bisphenol B (BPB) | 241.3 | 212.4 | 211.3 | Negative |
| Bisphenol B-¹³C₁₂ | 253.3 | 224.4 | 223.3 | Negative |
Note: The quantifier ion is typically the most abundant and stable fragment ion, used for calculating the concentration of the analyte. The qualifier ion is a second fragment ion used for confirmation of the analyte's identity by maintaining a consistent ratio with the quantifier ion.[1][2] The exact m/z values for Bisphenol B-¹³C₁₂ product ions are predicted based on the fragmentation of the unlabeled compound and should be confirmed experimentally.
Experimental Protocol: MRM Transition Optimization
This protocol outlines the general steps for optimizing MRM transitions for BPB and its ¹³C₁₂ labeled internal standard on a triple quadrupole mass spectrometer.
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Standard Preparation:
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Prepare individual stock solutions of Bisphenol B and Bisphenol B-¹³C₁₂ in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution of each compound at a concentration of 1 µg/mL by diluting the stock solution.
-
-
Direct Infusion and Precursor Ion Identification:
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Infuse the 1 µg/mL working solution of Bisphenol B directly into the mass spectrometer using a syringe pump.
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Perform a full scan in negative ionization mode to identify the deprotonated molecule, [M-H]⁻, which will serve as the precursor ion. For BPB, this is expected at m/z 241.3.
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Repeat the process for Bisphenol B-¹³C₁₂ to identify its precursor ion, which is expected at m/z 253.3.
-
-
Product Ion Scan and Fragment Identification:
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Perform a product ion scan of the selected precursor ion for Bisphenol B (m/z 241.3).
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Identify the most abundant and stable fragment ions. Common fragments for BPB include the loss of a methyl group followed by the loss of ethene (resulting in m/z 212.4) and the loss of a methyl radical (resulting in m/z 211.3). Another potential fragment is from the cleavage of the bond between the two phenyl rings, resulting in a phenoxide ion.
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Select at least two prominent product ions to serve as the quantifier and qualifier.
-
-
Optimization of Collision Energy (CE) and Declustering Potential (DP):
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For each precursor-product ion pair (transition), optimize the collision energy to maximize the signal intensity of the product ion. This is typically done by ramping the collision energy across a range of values and monitoring the resulting signal.
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Optimize the declustering potential to efficiently desolvate the ions and transmit them into the mass analyzer.
-
-
MRM Method Development:
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Create an MRM method using the optimized transitions, collision energies, and declustering potentials for both Bisphenol B and Bisphenol B-¹³C₁₂.
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Inject a mixture of both standards to verify their chromatographic separation and detection.
-
Experimental Workflow for MRM Optimization
Caption: A flowchart illustrating the key steps in optimizing MRM transitions for a target analyte and its internal standard.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of Bisphenol B and its isotopically labeled internal standard.
Question: Why am I seeing a high background signal for Bisphenol B in my blank injections?
Answer: Bisphenol A and its analogues, including Bisphenol B, are common contaminants in laboratory environments. Potential sources of contamination include plasticware (e.g., pipette tips, vials, and solvent bottle caps), solvents, and even the water purification system. To mitigate this:
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Use glass or polypropylene labware whenever possible.
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Test different batches of solvents to find one with the lowest bisphenol background.
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Ensure your water purification system is well-maintained.
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If using a gradient elution, be aware that contaminants can accumulate on the column during the equilibration phase and elute as a "ghost peak" when the organic solvent concentration increases.
Question: My signal intensity for Bisphenol B is low. How can I improve it?
Answer: Low signal intensity can be due to several factors:
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Suboptimal MRM parameters: Re-optimize the collision energy and declustering potential for your specific instrument. Even small adjustments can significantly impact signal intensity.
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Ionization suppression: The sample matrix can interfere with the ionization of the target analyte. To address this:
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Improve your sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) is a common technique for cleaning up complex samples.
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Dilute your sample to reduce the concentration of matrix components.
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Ensure your mobile phase composition is optimal for ionization. The addition of a small amount of a weak acid or base can sometimes improve signal.
-
-
Poor chromatographic peak shape: Broad or tailing peaks will result in lower peak height and reduced sensitivity. This can be caused by issues with the column, mobile phase, or injection solvent.
Question: The ratio of my quantifier to qualifier ion is inconsistent between samples and standards. What could be the cause?
Answer: Inconsistent ion ratios can indicate the presence of an interference that co-elutes with your analyte and shares one of the MRM transitions. To troubleshoot this:
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Check your chromatography: Try to improve the chromatographic separation to resolve the interference from your analyte.
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Select alternative transitions: If the interference cannot be chromatographically resolved, you may need to select different, more specific product ions for your MRM method.
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Matrix effects: In some cases, matrix effects can differentially affect the fragmentation of the precursor ion, leading to altered ion ratios. A matrix-matched calibration curve can help to correct for this.
Question: I am not seeing a peak for my Bisphenol B-¹³C₁₂ internal standard. What should I do?
Answer:
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Verify the concentration: Double-check the concentration of your internal standard spiking solution and ensure it is being added correctly to your samples.
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Confirm MRM transitions: Ensure that the correct precursor and product ions for the ¹³C₁₂ labeled standard are entered into your MRM method. Remember that the precursor and fragment ions containing the labeled carbon atoms will have a higher m/z value.
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Check for degradation: While unlikely for a stable labeled compound, ensure the integrity of your internal standard stock solution.
Question: How do I choose the best quantifier and qualifier ions?
Answer:
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The quantifier ion should be the most intense and stable product ion to ensure the best sensitivity and reproducibility.
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The qualifier ion should be another relatively abundant product ion that is specific to your analyte.
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The choice of quantifier and qualifier ions should be based on experimental data from product ion scans of your specific compound on your instrument. The goal is to select transitions that are both sensitive and selective, minimizing the potential for interferences.[1][2]
References
Technical Support Center: Low-Level Bisphenol B (BPB) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing contamination during low-level Bisphenol B (BPB) analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments due to potential BPB contamination.
| Problem | Potential Cause | Recommended Solution |
| High background signal in analytical blanks | Widespread presence of BPB in the lab environment can lead to contamination of blanks and samples.[1][2] | 1. Use glass or certified BPB-free containers for all standards and samples. 2. Check all reagents : Water, solvents, and even pipette tips can be sources of bisphenols. Run method blanks to identify contaminated reagents.[1] 3. Minimize dust : BPB can be present in laboratory dust. Maintain a clean work area to reduce background contamination.[3] 4. Heat treat glassware : Heating glassware above the boiling point of the analyte can help reduce contamination.[4] |
| Inconsistent or non-reproducible results in sensitive assays | Low levels of BPB contamination from various plastic sources can introduce variability. | 1. Audit all plasticware : Create a comprehensive list of all plastic equipment and consumables that come into contact with your samples. 2. Switch to inert materials : Where possible, transition to glass, stainless steel, or certified bisphenol-free plastics like polypropylene for all sample-contacting surfaces. 3. Standardize procedures : Ensure consistent use of plasticware across all experiments, including incubation times and temperatures, to minimize variability in leaching. |
| Visible degradation of polycarbonate equipment (crazing, cloudiness) | Repeated autoclaving, exposure to harsh detergents, and UV light can degrade polycarbonate, increasing the likelihood of bisphenol leaching. | 1. Immediately replace any damaged polycarbonate equipment . 2. Follow manufacturer's instructions for cleaning and sterilization . Avoid using alkaline detergents with polycarbonate. 3. Consider alternative sterilization methods such as filtration for liquids, where applicable. |
| "Ghost peaks" appearing in chromatograms | Contamination of the mobile phase or accumulation of BPB on the analytical column. | 1. Use high-purity, LC-MS grade solvents . 2. Filter mobile phases through a hydrophobic membrane to reduce bisphenol contamination. 3. Employ an isocratic elution with a sufficiently high organic phase content to prevent accumulation on the column. 4. Install a guard column or an additional column between the pump and injector to trap contaminants from the HPLC system. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of BPB contamination in a laboratory setting?
A1: The most significant sources of bisphenol contamination, including BPB, in a laboratory are polycarbonate plastics and epoxy resins. Common items include:
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Polycarbonate plastics : Media and culture flasks, reusable water bottles, animal cages, serological pipettes, and centrifuge tubes.
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Epoxy resins : Linings of metal caps for media bottles and some water supply pipes.
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Other sources : Solvents (even LC-MS grade), water purification systems, laboratory dust, and separator gels in some blood collection tubes.
Q2: How can I identify plastics that may contain bisphenols like BPB?
A2: Look for the recycling symbol on the product. Plastics marked with recycling code 7 ("Other") may contain polycarbonate. If the plastic is hard and transparent, it is often polycarbonate. However, the absence of a label does not guarantee it is bisphenol-free. Whenever possible, use plastics explicitly certified as "BPA/BPB-free" by the manufacturer.
Q3: Are "BPA-free" plastics always a safe alternative for low-level BPB analysis?
A3: Not necessarily. Some BPA-free alternatives may use other bisphenol compounds, such as Bisphenol S (BPS) or Bisphenol F (BPF), which are structurally similar to BPB. These alternatives could potentially interfere with your analysis or introduce other unwanted estrogenic compounds. It is crucial to verify the composition of "BPA-free" plastics or opt for materials like glass or polypropylene.
Q4: What are the best practices for cleaning and handling labware to minimize BPB contamination?
A4: To minimize BPB contamination, follow these best practices:
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Avoid high temperatures with polycarbonate : Do not microwave or autoclave polycarbonate containers, as this significantly increases leaching.
-
Use appropriate cleaning agents : Avoid harsh alkaline detergents with polycarbonate, as they can cause degradation.
-
Rinse thoroughly : After washing, rinse glassware and equipment with high-purity solvent to remove any residual contamination.
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Heat treatment for glassware : For ultra-trace analysis, heat all glassware at 400°C for at least 4 hours.
Q5: How can I effectively monitor for background BPB contamination?
A5: Regularly run procedural blanks with every batch of samples. A procedural blank consists of all reagents used in the sample preparation, processed in the same manner as a sample. This will help you identify and quantify any background contamination introduced during the analytical process. If blanks show detectable levels of BPB, you must identify and eliminate the source of contamination before proceeding with sample analysis.
Quantitative Data on Bisphenol Analysis
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various bisphenols, including BPB, using different analytical methods. This data can help in selecting an appropriate analytical technique and understanding the expected sensitivity.
| Analyte | Method | Matrix | LOD | LOQ | Reference |
| BPB | SHS-BME-GC-MS | Milk | 0.67 µg L⁻¹ | - | |
| BPB | SHS-BME-GC-MS | Orange Juice | 0.50 µg L⁻¹ | - | |
| BPB | SHS-BME-GC-MS | Energy Drink | 0.60 µg L⁻¹ | - | |
| BPA | HPLC-FLD | Aqueous Samples | - | 0.1 µg/L | |
| BPA | LC-ECD | - | 0.11 ng/mL | - | |
| BPS, BPA, BPF | HPLC-QqQ-MS | Sweetened Milk | - | 0.3-0.9 ng/mL | |
| 8 BPs | LC-MS/MS | Human Serum | 0.003-0.016 ng/mL | - |
Note: Data for BPB is limited. BPA data is provided for reference due to structural similarity and shared analytical challenges.
Experimental Protocols
Protocol: Minimizing Background Contamination During Sample Preparation for BPB Analysis
This protocol outlines a method for preparing samples for low-level BPB analysis while minimizing the risk of background contamination.
1. Materials and Reagents:
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Glassware : All glassware (beakers, flasks, vials) should be borosilicate glass.
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Pipettes and Tips : Use glass pipettes or polypropylene-based pipettors with filtered, certified bisphenol-free tips.
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Solvents : Use the highest purity available (e.g., LC-MS grade).
-
Water : Use freshly prepared ultrapure water, preferably filtered through a system designed to remove organic contaminants.
-
Sample Containers : Use amber glass vials with PTFE-lined caps.
2. Glassware Preparation: a. Wash all glassware with a laboratory-grade detergent. b. Rinse thoroughly with tap water, followed by a rinse with deionized water. c. Rinse with a high-purity solvent (e.g., methanol or acetone). d. For ultra-trace analysis, heat the glassware in a muffle furnace at 400°C for at least 4 hours. e. Allow glassware to cool in a clean, dust-free environment before use.
3. Sample Preparation Workflow:
Caption: Workflow for minimizing contamination during sample preparation.
4. Procedural Blank Analysis: a. Prepare a procedural blank for each batch of samples by following the entire sample preparation procedure without adding the sample matrix. b. Analyze the procedural blank alongside the samples. c. The BPB concentration in the blank should be below the method's limit of quantification (LOQ). If it is not, the source of contamination must be identified and eliminated, and the sample batch re-prepared.
Troubleshooting Logic
The following diagram provides a logical workflow for troubleshooting common issues in low-level BPB analysis.
Caption: A decision tree for troubleshooting BPB contamination.
References
Stability of Bisphenol B-13C12 in different organic solvents
Welcome to the Technical Support Center for Bisphenol B-¹³C₁₂. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of Bisphenol B-¹³C₁₂ in various experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of Bisphenol B-¹³C₁₂ for long-term storage?
A1: For long-term stability, it is recommended to prepare stock solutions of Bisphenol B-¹³C₁₂ in organic solvents such as acetonitrile or methanol. Acetonitrile is often preferred as it has demonstrated good stability for bisphenol compounds. It is advisable to store stock solutions in amber glass vials to protect them from light.
Q2: How should I store Bisphenol B-¹³C₁₂ solutions to ensure maximum stability?
A2: To minimize degradation, Bisphenol B-¹³C₁₂ solutions should be stored at low temperatures. For long-term storage, temperatures of -20°C or -80°C are recommended. Storage at room temperature or even 4°C can lead to a significant decrease in concentration over time. Aliquoting the stock solution can prevent product inactivation from repeated freeze-thaw cycles.
Q3: How stable is Bisphenol B-¹³C₁₂ in aqueous solutions or solutions with high water content?
A3: The stability of bisphenol compounds, including Bisphenol B-¹³C₁₂, is significantly reduced in the presence of water. The rate of degradation increases with a higher percentage of water in the solvent mixture. Therefore, it is strongly advised to prepare aqueous working solutions fresh for each experiment and analyze them promptly. If temporary storage is unavoidable, it should be at -70°C to maintain stability for a short period.
Q4: Can I store my Bisphenol B-¹³C₁₂ solutions in plastic containers?
A4: It is highly recommended to use amber glass vials for storing Bisphenol B-¹³C₁₂ solutions. This prevents potential leaching of contaminants from plastic materials and protects the compound from light degradation. Bisphenol A, a related compound, is a known component of polycarbonate plastics and can leach into solutions, causing contamination and inaccurate results.
Stability Data
Table 1: Expected Stability of Bisphenol B-¹³C₁₂ in Various Organic Solvents at Different Temperatures
| Solvent | Storage Temperature | Expected Stability (Remaining %) - 7 Days | Expected Stability (Remaining %) - 14 Days |
| Acetonitrile | Room Temperature | >95% | >90% |
| 4°C | >98% | >95% | |
| -20°C | >99% | >99% | |
| Methanol | Room Temperature | ~90% | ~85% |
| 4°C | >95% | >90% | |
| -20°C | >99% | >98% | |
| DMSO | Room Temperature | ~90% | ~80% |
| 4°C | >95% | >90% | |
| -20°C | >98% | >95% | |
| Aqueous Solution (High %) | Room Temperature | <60% | <35% |
| 4°C | ~70% | ~50% | |
| -20°C | ~80% (short-term) | Degradation still likely |
Note: Data is extrapolated from stability studies of similar bisphenol compounds and should be used as a general guideline. It is recommended to perform your own stability checks for specific experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or declining peak area of Bisphenol B-¹³C₁₂ in repeat injections.
This issue often points to the instability of the compound in the prepared solution.
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Solution Stability: Verify the solvent composition and storage conditions of your working solution. If the solution has a high aqueous content or has been stored at room temperature for an extended period, degradation is likely. Prepare a fresh working solution from a stock stored at -20°C or below in an appropriate organic solvent like acetonitrile.
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Stability Check: To confirm degradation, re-analyze your current working solution against a freshly prepared standard of the same concentration. A significant decrease in the peak area of the older solution indicates degradation.
Issue 2: Poor linearity in the lower concentration range of the calibration curve.
Poor linearity at low concentrations can be a result of background contamination from solvents or the analytical system.
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Verify Solvent Purity: Analyze your mobile phase and reconstitution solvents as blank samples to check for any interfering peaks at the retention time of Bisphenol B-¹³C₁₂.
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System Contamination: If ghost peaks are observed in blank injections, this could indicate contamination of the LC-MS system. A thorough system wash with appropriate solvents is recommended.
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Use High-Purity Solvents: Always use high-purity, LC-MS grade solvents for the preparation of standards and mobile phases to minimize background contamination.
Experimental Protocols
Protocol: Accelerated Stability Study of Bisphenol B-¹³C₁₂ in Solution
This protocol outlines a general procedure for conducting an accelerated stability study of Bisphenol B-¹³C₁₂ in a specific organic solvent.
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Preparation of Stock Solution:
-
Accurately prepare a stock solution of Bisphenol B-¹³C₁₂ in the desired organic solvent (e.g., acetonitrile, methanol, or DMSO) at a known concentration (e.g., 1 mg/mL).
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Use amber glass vials to prepare and store the solution.
-
-
Sample Aliquoting and Storage:
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Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of the main stock.
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Designate sets of vials for each storage condition to be tested. Recommended conditions for an accelerated study include:
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Room Temperature (e.g., 25°C ± 2°C)
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Refrigerated (e.g., 4°C ± 2°C)
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Frozen (e.g., -20°C ± 5°C - as a control)
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Elevated Temperature (e.g., 40°C ± 2°C - for accelerated degradation)
-
-
-
Time Points for Analysis:
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Establish a schedule for analyzing the samples from each storage condition. Suggested time points for an accelerated study are:
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T = 0 (initial analysis immediately after preparation)
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T = 24 hours
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T = 7 days
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T = 14 days
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T = 30 days
-
-
-
Analytical Method:
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Use a validated, stability-indicating analytical method, such as LC-MS/MS, for the quantification of Bisphenol B-¹³C₁₂.
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On each analysis day, prepare a fresh calibration curve from a newly prepared stock solution or a stock solution that has been stored at -80°C to ensure its integrity.
-
-
Data Analysis:
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Calculate the concentration of Bisphenol B-¹³C₁₂ in each stored sample at each time point.
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Express the stability as the percentage of the initial concentration remaining at each time point.
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Plot the percentage remaining against time for each storage condition to visualize the degradation kinetics.
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How to correct for isotopic overlap between analyte and standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to isotopic overlap between analytes and internal standards in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is isotopic overlap in mass spectrometry?
A1: In mass spectrometry, isotopic overlap occurs when the isotopic distributions of two or more different ions coincide in the mass spectrum.[1] Each ion generates a cluster of peaks corresponding to its various isotopic forms (isotopologues). When ions possess similar mass-to-charge (m/z) ratios, their isotopic clusters can merge, complicating the differentiation of individual ions and the accurate determination of their abundances.[1][2] This phenomenon is also referred to as "crosstalk" or isotopic interference.[3][4]
This overlap can lead to several analytical challenges:
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Inaccurate Quantification: The intensity of a peak from one ion can be artificially increased by the contribution from an overlapping isotopic peak of another ion, resulting in quantification errors.
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Incorrect Identification: Overlapping patterns can mask the true isotopic distribution of an ion, complicating its identification and the determination of its charge state.
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Misinterpretation of Labeling Experiments: In stable isotope labeling studies, it becomes difficult to distinguish between naturally occurring isotopes and those introduced experimentally.
Q2: How can I identify if my data is affected by isotopic overlap?
A2: Several signs can indicate the presence of isotopic overlap in your mass spectrometry data:
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Distorted Isotopic Patterns: The observed isotopic distribution of an ion deviates significantly from its theoretical pattern, which may present as unexpected peak ratios or the appearance of extra peaks within the cluster.
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Non-linear Calibration Curves: Significant isotopic overlap can cause non-linear calibration curves, particularly at higher analyte concentrations. As the analyte concentration rises, the contribution of its naturally occurring heavy isotopes to the mass channel of the stable isotope-labeled internal standard (SIL-IS) becomes more pronounced, artificially inflating the internal standard's signal and leading to a non-proportional response.
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Poor Fit in Deconvolution Algorithms: When using software to deconvolve spectra, a high residual error or a poor match between the experimental and modeled isotopic profiles can suggest an underlying overlap.
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Unexpected Mass Shifts: In stable isotope labeling experiments, observing mass shifts that do not align with the expected labeling pattern can be a sign of overlap from an interfering species.
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Visual Inspection of High-Resolution Data: With high-resolution mass spectrometers, it may be possible to visually resolve closely spaced peaks that would appear as a single peak at lower resolutions.
Q3: What are the common methods for correcting for isotopic overlap?
A3: Several computational methods, often called deconvolution or deisotoping algorithms, are used to correct for isotopic overlap. These methods aim to mathematically separate the overlapping signals and ascertain the true abundance of each contributing ion. The primary approaches include:
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Matrix-Based Correction: This method involves establishing a system of linear equations that describes the contribution of each ion's isotopic distribution to the observed spectrum.
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Regression Analysis: This statistical method can be used to model the relationship between the measured isotopic pattern and the true abundances of the labeled and unlabeled species.
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Iterative Algorithms: Several software packages employ iterative approaches to find the best fit between the experimental data and a theoretical model of the isotopic distributions.
The choice of method often depends on the complexity of the spectrum, the resolution of the mass spectrometer, and the specific experimental goals.
Troubleshooting Guides
Problem 1: Inaccurate quantification in stable isotope labeling experiments due to natural abundance.
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Symptom: You observe a higher than expected incorporation of the heavy isotope, or the unlabeled control shows a non-zero "labeled" signal.
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Cause: The naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) of your analyte are contributing to the signal of your isotopically labeled standard.
-
Troubleshooting Steps:
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Analyze an Unlabeled Standard: Run a sample of the unlabeled analyte to determine its natural isotopic distribution.
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Calculate Theoretical Isotopic Distribution: If a standard is not available, calculate the theoretical isotopic distribution based on the elemental formula of the analyte.
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Apply Correction Factor: Use the data from the unlabeled standard or the theoretical distribution to calculate a correction factor to subtract the natural abundance contribution from your experimental samples.
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Problem 2: Non-linear calibration curve, especially at high concentrations.
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Symptom: Your calibration curve deviates from linearity, particularly at the higher end of the concentration range.
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Cause: As the analyte concentration increases, the isotopic overlap from the analyte to the internal standard channel becomes more significant, leading to a disproportionate response.
-
Troubleshooting Steps:
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Perform a "Zero Sample" Test: Analyze a blank sample spiked only with the internal standard to check for the presence of any unlabeled analyte.
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Analyze Analyte-Only Samples: Run samples containing only the unlabeled analyte at various concentrations to measure the percentage of its signal that overlaps into the internal standard's mass channel.
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Implement a Non-Linear Calibration Model: Use a non-linear regression model that accounts for the isotopic overlap. This approach can provide a more accurate fit for the data.
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Problem 3: Overlapping isotopic clusters from co-eluting species in LC-MS.
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Symptom: You observe distorted isotopic patterns and have difficulty in quantifying co-eluting compounds.
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Cause: The isotopic clusters of two or more co-eluting compounds are overlapping in the mass spectrum.
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Troubleshooting Steps:
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Optimize Chromatography: The primary solution is to improve the chromatographic separation.
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Modify Gradient: Adjust the solvent gradient to increase the separation between the interfering peaks.
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Change Column: Use a column with a different stationary phase or dimensions to alter selectivity.
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Adjust Flow Rate: Lowering the flow rate can sometimes improve peak separation.
-
-
High-Resolution Mass Spectrometry: If chromatographic separation is not feasible, using a high-resolution mass spectrometer may allow for the differentiation of the interfering ions based on their exact mass-to-charge ratios.
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Experimental Protocols
Protocol 1: Experimental Determination of Analyte's Isotopic Contribution to the Internal Standard Signal
This protocol outlines the steps to experimentally measure the percentage of the analyte's signal that overlaps into the mass channel of the stable isotope-labeled internal standard (SIL-IS).
Methodology:
-
Prepare Analyte Standard: Prepare a high-concentration solution of the unlabeled analyte in a clean solvent.
-
Mass Spectrometer Setup: Configure the mass spectrometer to monitor the m/z transitions for both the analyte and the SIL-IS.
-
Analysis: Infuse the analyte standard directly into the mass spectrometer or inject it onto the LC-MS system.
-
Data Acquisition: Acquire data across the mass range of interest.
-
Calculate Overlap Factor:
-
Measure the peak area or intensity of the analyte at its primary m/z (Analyte_Signal).
-
Measure the peak area or intensity at the m/z of the SIL-IS in the same analysis (Overlap_Signal).
-
Calculate the Overlap Factor (%) = (Overlap_Signal / Analyte_Signal) * 100.
-
Data Presentation:
| Analyte Concentration | Analyte Signal (Peak Area) | Overlap Signal in IS Channel (Peak Area) | Overlap Factor (%) |
| Low | 1,000,000 | 10,000 | 1.0% |
| Medium | 5,000,000 | 55,000 | 1.1% |
| High | 10,000,000 | 120,000 | 1.2% |
This table illustrates how to determine the percentage of isotopic overlap from the analyte to the internal standard channel.
Visualizations
Caption: Workflow for identifying and correcting isotopic overlap.
Caption: Logical flow of the matrix-based correction method.
References
Technical Support Center: Improving Ionization Efficiency for Bisphenol B-¹³C₁₂ in ESI-MS
Welcome to the technical support center for Mass Spectrometry. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols specifically for researchers, scientists, and drug development professionals working with Bisphenol B-¹³C₁₂ (BPB-¹³C₁₂) and other bisphenol analogs in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: Which ionization mode, positive or negative, is best for analyzing Bisphenol B-¹³C₁₂?
A: Negative ion mode is strongly recommended for the analysis of bisphenols, including BPB-¹³C₁₂.[1][2] Due to their phenolic hydroxyl groups, these compounds readily lose a proton (deprotonate) to form a stable [M-H]⁻ ion, which typically yields a strong and reliable signal in ESI.[1]
Q2: My signal for BPB-¹³C₁₂ is very weak in negative ESI mode. What is the most likely cause?
A: The most common cause for a weak signal is a suboptimal mobile phase pH. Bisphenols require alkaline (basic) conditions to facilitate the deprotonation necessary for efficient ionization in negative mode.[3] Using neutral or acidic mobile phases, such as pure water or those containing formic or acetic acid, will result in significantly weaker responses for bisphenols.[3]
Q3: What is the most effective and direct way to increase my signal intensity?
A: The addition of a basic modifier to the mobile phase is the most effective strategy. Adding a small concentration of ammonium hydroxide (NH₄OH) to the mobile phase or introducing it post-column can dramatically enhance the ESI response. Studies have shown that this technique can lower detection limits by a factor of 2 to over 28.
Q4: Is it possible to analyze BPB-¹³C₁₂ in positive ion mode?
A: While possible, it is generally less sensitive for native, non-derivatized bisphenols. To achieve good sensitivity in positive mode, chemical derivatization with a reagent like pyridine-3-sulfonyl chloride is often required. Alternatively, forming adducts, such as the sodium adduct [M+Na]⁺ by adding sodium formate to the mobile phase, can also enhance the signal in positive mode.
Q5: I am seeing a consistent BPB peak in my blank injections, even when injecting only the mobile phase. What could be the cause?
A: This issue is almost certainly due to background contamination. Bisphenols, particularly BPA, are common contaminants in laboratory environments, found in plasticware, solvents (even LC-MS grade), and tubing. During gradient elution, these contaminants can accumulate on the analytical column from the mobile phase during the equilibration step and then elute as a "ghost peak" when the organic content increases. Switching to an isocratic elution method with a sufficiently high percentage of organic solvent can often resolve this problem.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the analysis of BPB-¹³C₁₂.
Issue 1: Low or No Signal Intensity
A weak or absent signal is a critical issue that can halt experimental progress. Follow this workflow to diagnose the root cause.
Caption: A step-by-step workflow for troubleshooting low ESI-MS signal.
Recommended Solutions & Starting Parameters:
-
Confirm Ionization Mode: Ensure the mass spectrometer is operating in Negative Ion Mode (ESI-) .
-
Modify the Mobile Phase: This is the most critical step.
-
Aqueous Phase (A): Water with 0.1% ammonium hydroxide.
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Organic Phase (B): Acetonitrile or Methanol.
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Adding a basic modifier facilitates the deprotonation of BPB's phenolic groups, which is essential for ionization.
-
-
Optimize ESI Source Parameters: Use the following as a starting point and optimize for your specific instrument.
| Parameter | Typical Starting Value | Range for Optimization | Purpose |
| Spray Voltage | -2.5 to -3.5 kV | -2.0 to -4.5 kV | Promotes droplet charging. |
| Drying Gas Temp. | 300 °C | 250 - 350 °C | Aids in solvent evaporation. |
| Drying Gas Flow | 10 L/min | 5 - 12 L/min | Removes neutral solvent molecules. |
| Nebulizer Pressure | 30 - 40 psi | 20 - 60 psi | Assists in forming a fine spray. |
| Sheath Gas Temp. | 320 °C | 300 - 400 °C | Focuses the ESI spray. |
| Sheath Gas Flow | 10 arb. units | 8 - 12 arb. units | Shapes and stabilizes the spray. |
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Check for Ion Suppression: If analyzing complex samples, co-eluting matrix components can suppress the ionization of BPB-¹³C₁₂. Dilute the sample extract 10-fold and re-inject. If the signal-to-noise ratio improves significantly, matrix effects are present and require improved sample cleanup or chromatographic separation.
Issue 2: High Background Noise or "Ghost Peaks"
Possible Causes:
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Solvent/System Contamination: Bisphenols are notorious for leaching from plastic containers, tubing, and bottle caps, contaminating the mobile phase.
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Column Accumulation: During a gradient run, contaminants present in the mobile phase can build up at the head of the column during low-organic conditions and then elute as a distinct peak when the gradient ramps up.
Recommended Solutions:
-
Use Glassware: Whenever possible, use glass bottles for mobile phases and prepare samples in glass vials.
-
Purge the System: Thoroughly flush the LC system with a high-organic mobile phase (e.g., 100% Acetonitrile) to remove contaminants.
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Run Blank Gradients: Inject a blank solvent and observe the chromatogram. The presence of a peak at the retention time of BPB confirms system contamination.
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Switch to Isocratic Elution: An isocratic method with a mobile phase strong enough to elute BPB continuously can prevent its accumulation on the column, effectively eliminating ghost peaks from mobile phase contamination.
Data & Experimental Protocols
Data Presentation
Table 1: Quantitative Improvement in Detection Limits with Ammonium Hydroxide
This table summarizes the significant enhancement in sensitivity achieved by adding ammonium hydroxide (NH₃·H₂O) post-column, as reported in a study analyzing various bisphenol compounds.
| Compound | Improvement Factor (LOD without NH₃·H₂O / LOD with NH₃·H₂O) |
| Bisphenol A (BPA) | 2.0x |
| Bisphenol B (BPB) | 2.5x |
| Bisphenol E (BPE) | 28.6x |
| Bisphenol F (BPF) | 20.0x |
| Bisphenol S (BPS) | 2.0x |
Table 2: Qualitative Comparison of Mobile Phase Additives for BPB Ionization in ESI-MS
| Additive Type | Examples | Expected Effect on BPB Signal (Negative Mode) | Rationale |
| Basic | Ammonium Hydroxide (NH₄OH), Ammonium Fluoride (NH₄F) | Strong Enhancement | Promotes deprotonation of phenolic groups to form [M-H]⁻, which is the desired ion. |
| Neutral | None (Pure Water/Organic) | Weak Signal | Inefficient deprotonation. The inherent pH is not optimal for ionization. |
| Acidic | Formic Acid (HCOOH), Acetic Acid (CH₃COOH) | Signal Suppression | Suppresses deprotonation by keeping the phenolic groups in their neutral, protonated state. |
Experimental Protocols
Protocol 1: Method for Enhancing BPB-¹³C₁₂ Signal with a Basic Additive
Objective: To significantly improve the ionization efficiency and signal intensity of BPB-¹³C₁₂ in negative ESI-MS.
Materials:
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LC-MS grade Water
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LC-MS grade Acetonitrile or Methanol
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Ammonium Hydroxide solution (e.g., 25-30% w/w)
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Standard solution of BPB-¹³C₁₂
Procedure:
-
Prepare Mobile Phase A (Aqueous): To 999 mL of LC-MS grade water in a glass mobile phase bottle, add 1 mL of ammonium hydroxide solution to create a 0.1% NH₄OH solution. Mix thoroughly.
-
Prepare Mobile Phase B (Organic): Use 100% LC-MS grade Acetonitrile or Methanol.
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System Equilibration: Equilibrate the LC-MS system with the initial mobile phase conditions (e.g., 90% A, 10% B) for at least 15-20 minutes.
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Injection: Inject the BPB-¹³C₁₂ standard solution.
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Data Acquisition: Acquire data in negative ion mode, monitoring for the deprotonated molecule [M-H]⁻. For BPB-¹³C₁₂, the monoisotopic mass of the neutral molecule is approximately 252.16 g/mol , so the expected m/z for the [M-H]⁻ ion will be ~251.15.
-
Optimization: Compare the signal intensity obtained with the basic mobile phase to a previous injection made with a neutral or acidic mobile phase to confirm the enhancement.
Visual Guides
Logical Relationship: Mobile Phase pH and Ionization Efficiency
The choice of mobile phase pH is fundamental to achieving high sensitivity. This diagram illustrates why basic conditions are required for analyzing phenolic compounds like Bisphenol B in negative ion mode.
Caption: The effect of mobile phase pH on Bisphenol B ionization pathways.
References
Reducing signal suppression of Bisphenol B-13C12 in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the analysis of Bisphenol B-13C12 (BPB-13C12) in complex matrices. A primary focus is on mitigating signal suppression to ensure accurate and reliable quantification.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of BPB-13C12.
Problem 1: Significant signal suppression of the BPB-13C12 internal standard is observed, leading to poor sensitivity and inaccurate quantification.
-
Possible Cause: Co-eluting matrix components, such as phospholipids, salts, and other endogenous substances, are interfering with the ionization of BPB-13C12 in the mass spectrometer's ion source.[1][2][3] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[1]
-
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is by improving the sample cleanup process.[1] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple Protein Precipitation (PPT).
-
Adjust Chromatographic Conditions: Modifying the LC method can help separate BPB-13C12 from interfering compounds. This can be achieved by altering the gradient profile or experimenting with a different stationary phase.
-
Sample Dilution: A straightforward approach is to dilute the final extract before injection. This reduces the concentration of interfering matrix components, but it is only feasible if the resulting analyte concentration remains above the method's limit of detection.
-
Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
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Possible Cause: Variability in the matrix composition from sample to sample can lead to different degrees of ion suppression, causing inconsistent results.
-
Solutions:
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Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using methods like SPE or LLE will minimize the variability in matrix effects.
-
Utilize Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help compensate for consistent matrix effects.
-
Problem 3: Ghost peaks are observed in the chromatogram, interfering with the integration of the BPB-13C12 peak.
-
Possible Cause: Contamination from the analytical system, including tubing, solvents, or the autosampler, can introduce interfering peaks. Bisphenols are common environmental contaminants, and background contamination is a frequent issue.
-
Solution:
-
System Cleaning: Thoroughly flush the LC system with a strong solvent mixture, such as isopropanol and water. An additional column can be inserted between the pump and injector to trap any bisphenols that could be released from the equipment.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for BPB-13C12 analysis?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, in this case, BPB-13C12, is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.
Q2: What are the most common sources of matrix effects in biological samples?
A2: In biological matrices such as plasma, serum, and urine, the most common sources of matrix effects are phospholipids, salts, and endogenous metabolites. These compounds can co-elute with the analyte and interfere with the ionization process in the mass spectrometer.
Q3: How can I quantify the extent of the matrix effect in my samples?
A3: A post-extraction spike method can be used to determine the extent of ion suppression. This involves comparing the signal response of an analyte spiked into a blank matrix extract with the signal of the same analyte in a clean solvent. The matrix effect can be calculated using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100.
Q4: What are the "golden standard" sample preparation techniques for minimizing matrix effects for bisphenols?
A4: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are considered the "golden standard" for sample preparation because they are highly effective at minimizing interference from the matrix. SPE, in particular, can be optimized to selectively isolate analytes while removing a larger portion of the matrix.
Q5: Are there newer sample preparation techniques that are also effective?
A5: Yes, modern microextraction techniques are being developed that are both effective and more environmentally friendly. These include dispersive liquid-liquid microextraction (DLLME) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methods.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a general guideline for cleaning urine samples to reduce matrix interference.
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Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by deionized water.
-
Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Elution: Elute the BPB-13C12 and other bisphenols with a stronger organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
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Protein Precipitation: Precipitate proteins in the plasma sample by adding a threefold excess of a cold organic solvent like acetonitrile.
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Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
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Extraction: Transfer the supernatant to a clean tube and add an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Separation: Vortex the mixture and then centrifuge to separate the aqueous and organic layers.
-
Evaporation and Reconstitution: Carefully transfer the organic layer (containing the analyte) to a new tube, evaporate to dryness, and reconstitute in the mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effect
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | 75-85 | 40-60 (Suppression) | |
| Liquid-Liquid Extraction (LLE) | 85-95 | 10-20 (Suppression) | |
| Solid-Phase Extraction (SPE) | 90-105 | <15 (Suppression) | |
| QuEChERS | 88-98 | <20 (Suppression) |
Note: The values presented are typical ranges and may vary depending on the specific matrix and experimental conditions.
Visualizations
Caption: Experimental workflow for the analysis of this compound in complex matrices.
Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.
References
Best practices for storage and handling of Bisphenol B-13C12 solutions
This guide provides best practices for the storage, handling, and use of Bisphenol B-13C12 solutions, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound solution?
A1: Proper storage is crucial to maintain the integrity of your this compound solution. For solutions in acetonitrile, storage at 4°C is recommended.[1][2] If purchased as a neat compound, it should be stored at -20°C.[3] Always store solutions away from light and moisture to prevent degradation.[4][5] For long-term storage of solutions, some suppliers recommend -80°C to ensure stability for up to 6 months.
Q2: What is the recommended solvent for this compound?
A2: Acetonitrile is a commonly used and recommended solvent for preparing this compound solutions. Methanol has also been used for other isotopically labeled bisphenols and can be a suitable alternative. The choice of solvent may depend on your specific analytical method (e.g., LC-MS/MS).
Q3: Is this compound a hazardous substance?
A3: Yes, solutions containing this compound, particularly in solvents like acetonitrile or methanol, are considered hazardous. Hazards include flammability and toxicity if swallowed, inhaled, or in contact with skin. It can also cause serious eye irritation. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling and wear appropriate personal protective equipment (PPE).
Q4: How long can I expect my working solution to be stable?
A4: For in vivo experiments, it is highly recommended to prepare fresh working solutions and use them on the same day to ensure reliable results. For stock solutions stored at -20°C, they should be used within one month. Stability can be affected by factors such as the solvent used, storage temperature, and exposure to light.
Q5: What are the key differences between Bisphenol B and Bisphenol A?
A5: Bisphenol B (BPB) and Bisphenol A (BPA) are structurally similar, but BPB has a sec-butylidene bridge instead of the isopropylidene bridge found in BPA. Both are considered endocrine disruptors, but their potency and metabolic pathways can differ. Due to concerns about BPA's health effects, other bisphenols like BPB are sometimes used as replacements.
Storage and Handling Data
Storage Conditions Summary
| Compound Form | Recommended Storage Temperature | Additional Notes |
| Neat Compound | -20°C | |
| Solution in Acetonitrile | 4°C or Room Temperature | Store away from light and moisture. |
| Long-term Solution Storage | -80°C (up to 6 months) | Store under nitrogen. |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄¹³C₁₂H₁₈O₂ |
| Molecular Weight | ~254.23 g/mol |
| Unlabeled CAS Number | 77-40-7 |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution (100 µg/mL)
This protocol describes the preparation of a 100 µg/mL stock solution of this compound in acetonitrile.
Materials:
-
This compound (neat solid)
-
LC-MS grade acetonitrile
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibration: Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of the neat material (e.g., 1 mg) using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask of the appropriate size (e.g., 10 mL for a 100 µg/mL solution from 1 mg).
-
Solvent Addition: Add a small amount of acetonitrile to the flask to dissolve the solid. Use a vortex mixer or sonicator if necessary to aid dissolution.
-
Dilution to Volume: Once fully dissolved, bring the solution to the final volume with acetonitrile.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to an amber glass vial and store at the recommended temperature (4°C for short-term, -20°C or -80°C for long-term).
Troubleshooting Guide
Issue 1: Precipitation or Phase Separation in the Solution
-
Possible Cause: The solubility limit may have been exceeded, or the solution was stored at too low a temperature for the chosen solvent.
-
Solution:
-
Gently warm the solution.
-
Use sonication to aid in redissolving the precipitate.
-
If the issue persists, consider preparing a more dilute solution.
-
Issue 2: Inconsistent or Poor Analytical Results
-
Possible Cause 1: Solution Degradation. Bisphenols can degrade when exposed to light or high temperatures.
-
Solution: Always store solutions in amber vials or protect them from light. Prepare fresh working solutions daily.
-
-
Possible Cause 2: Improper Solution Preparation. Inaccurate weighing or dilution can lead to incorrect concentrations.
-
Solution: Ensure all equipment (balances, pipettes, flasks) is properly calibrated. Review the solution preparation protocol.
-
-
Possible Cause 3: Adsorption to Container Surfaces. Bisphenols can be lipophilic and may adsorb to certain plastics.
-
Solution: Use glass or polypropylene containers for storage and handling.
-
Issue 3: Contamination of Samples
-
Possible Cause: Widespread use of bisphenols in plastics can lead to background contamination.
-
Solution:
-
Use high-purity solvents and reagents.
-
Avoid using polycarbonate labware.
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Include procedural blanks in your experimental runs to monitor for contamination.
-
-
Visual Guides
Caption: Standard experimental workflow for using this compound solutions.
Caption: Troubleshooting flowchart for inconsistent analytical results.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. This compound | CAS | LGC Standards [lgcstandards.com]
- 4. Bisphenol B (ring-¹³Cââ, 99%) 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, CLM-9851-1.2 [isotope.com]
- 5. Bisphenol A (ring-¹³Cââ, 99%) 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, CLM-4325-1.2 [isotope.com]
Validation & Comparative
Comparative Guide to Bisphenol B-¹³C₁₂ Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available Bisphenol B-¹³C₁₂ (BPB-¹³C₁₂) reference standards. The information is intended to assist researchers in selecting the most suitable standard for their analytical and research needs, with a focus on purity, isotopic labeling, and available documentation.
Product Performance Comparison
The selection of a high-quality, reliable reference standard is critical for the accuracy and reproducibility of experimental results. While specific batch data varies, the following table summarizes the typical product specifications for Bisphenol B-¹³C₁₂ from leading suppliers. Researchers should always consult the lot-specific Certificate of Analysis (CoA) for precise data.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) |
| Chemical Purity (by HPLC/GC) | ≥98% | ≥99% | ≥98% |
| Isotopic Purity (¹³C Enrichment) | ≥99 atom % ¹³C | ≥99 atom % ¹³C | ≥99 atom % ¹³C |
| Chemical Formula | C₄¹³C₁₂H₁₈O₂ | C₄¹³C₁₂H₁₈O₂ | C₄¹³C₁₂H₁₈O₂ |
| Molecular Weight | 254.22 | 254.23 | 254.22 |
| Format | Neat Solid | Neat Solid | Solution (e.g., 100 µg/mL in Acetonitrile) |
| Certificate of Analysis | Provided | Provided | Provided |
| Intended Use | LC-MS/MS, GC-MS | Research and Analytical Applications | Method Validation, Calibration |
Experimental Protocols
Protocol for Quantification of Bisphenol B in Serum using LC-MS/MS
This protocol outlines a typical workflow for the quantitative analysis of Bisphenol B in human serum samples using a Bisphenol B-¹³C₁₂ internal standard.
1. Sample Preparation:
- Thaw serum samples at room temperature.
- To 100 µL of serum, add 10 µL of Bisphenol B-¹³C₁₂ internal standard solution (e.g., at 1 µg/mL in methanol).
- Add 200 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Monitoring: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Bisphenol B: Monitor appropriate precursor and product ion transitions.
- Bisphenol B-¹³C₁₂: Monitor the corresponding mass-shifted precursor and product ion transitions.
- Data Analysis: Quantify Bisphenol B concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Signaling Pathway of Bisphenol B
Bisphenol B, similar to Bisphenol A, is an endocrine-disrupting chemical that can interfere with normal hormonal signaling. A primary mechanism of action involves its interaction with estrogen receptors.[1][2][3]
References
- 1. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for Bisphenol B Endocrine Properties: Scientific and Regulatory Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisphenol B, an endocrine disruptor for humans and the environment | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
A Head-to-Head Comparison: Bisphenol B-¹³C₁₂ and Deuterated BPB Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. In mass spectrometry-based quantification, the choice of an appropriate internal standard is a critical factor that directly impacts data quality. This guide provides an objective comparison of two stable isotope-labeled internal standards for Bisphenol B (BPB) analysis: Bisphenol B-¹³C₁₂ and a deuterated BPB analog.
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample preparation and ionization, thereby compensating for variations in extraction recovery, matrix effects, and instrument response. While both ¹³C-labeled and deuterated standards are designed for this purpose, their fundamental physicochemical properties can lead to significant differences in analytical performance.
The Verdict: Why ¹³C₁₂-BPB Holds the Analytical Advantage
A strong consensus exists within the analytical chemistry community regarding the general superiority of ¹³C-labeled standards over deuterated standards.[1][2][3][4] This preference is rooted in the subtler mass alteration of ¹³C labeling compared to the more significant mass change introduced by deuterium substitution.
Key Performance Differences:
-
Chromatographic Co-elution: One of the most significant advantages of Bisphenol B-¹³C₁₂ is its near-perfect co-elution with the native (unlabeled) BPB.[4] The mass difference between ¹³C and ¹²C is relatively small, resulting in virtually identical physicochemical properties like polarity and hydrophobicity. In contrast, deuterium (²H) is 100% heavier than protium (¹H), which can lead to a slight difference in retention time on a chromatographic column. This chromatographic shift can be problematic, as the analyte and the deuterated internal standard may experience different matrix effects at slightly different elution times.
-
Isotopic Stability: Carbon-13 labels are incorporated into the carbon skeleton of the molecule, making them exceptionally stable under typical analytical conditions. Deuterium atoms, particularly those on heteroatoms or at acidic positions, can sometimes be prone to back-exchange with protons from the solvent, which can compromise the integrity and accuracy of the standard.
-
Matrix Effect Compensation: An ideal internal standard should experience the same degree of ion suppression or enhancement as the analyte. Because ¹³C₁₂-BPB co-elutes almost perfectly with BPB, it is more effective at compensating for these matrix effects, leading to improved accuracy and precision. The potential chromatographic shift of a deuterated standard means it may not be in the exact same "analytical space" as the analyte during ionization, leading to differential matrix effects and potentially biased results.
-
Fragmentation in MS/MS: Deuteration can sometimes alter the fragmentation pathways of a molecule in the mass spectrometer (a kinetic isotope effect). This can potentially affect the quantitative accuracy if not carefully validated. ¹³C-labeled standards are less likely to exhibit different fragmentation patterns compared to the native analyte.
Quantitative Performance Comparison
| Performance Parameter | Bisphenol B-¹³C₁₂ (Expected) | Deuterated BPB (Typical) | Justification |
| Accuracy (% Bias) | Typically < ±5% | Can be < ±15%, but may vary | Near-perfect co-elution and identical ionization behavior of ¹³C-IS leads to more effective correction for matrix effects and recovery losses. |
| Precision (% RSD) | Typically < 10% | Generally < 15% | Consistent co-elution of ¹³C-IS minimizes variability introduced by fluctuating matrix effects across different samples. |
| Chromatographic Shift | Negligible | Possible, depending on the degree and position of deuteration | The significant relative mass difference of deuterium can alter chromatographic properties. |
| Matrix Effect | Effectively compensated | Good compensation, but can be inconsistent if chromatographic shift occurs | Perfect co-elution ensures the ¹³C-IS experiences the same matrix effects as the analyte. |
| Isotopic Stability | High (no exchange) | Generally high, but potential for back-exchange at certain positions | Carbon-carbon bonds are more stable than carbon-deuterium bonds in certain chemical environments. |
| Cost & Availability | Generally higher cost, becoming more available | Often less expensive and more readily available | Synthesis of ¹³C-labeled compounds can be more complex. |
Experimental Protocols
A robust experimental protocol is crucial for the accurate quantification of BPB. The following is a representative method for the analysis of BPB in a biological matrix (e.g., serum or plasma) using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.
Objective:
To accurately quantify the concentration of Bisphenol B in human serum using either Bisphenol B-¹³C₁₂ or a deuterated BPB as an internal standard.
Materials:
-
Bisphenol B (BPB) analytical standard
-
Bisphenol B-¹³C₁₂ or Deuterated BPB internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human serum samples
Procedure:
1. Sample Preparation:
- To 200 µL of serum sample, add 20 µL of the internal standard working solution (e.g., 50 ng/mL in methanol).
- Add 600 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube.
2. Solid Phase Extraction (SPE):
- Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
- Load the supernatant from the previous step onto the SPE cartridge.
- Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.
- Elute the BPB and internal standard with 3 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
3. LC-MS/MS Analysis:
- LC System: UPLC or HPLC system
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
- Multiple Reaction Monitoring (MRM) Transitions:
- Optimize cone voltage and collision energy for each transition.
- BPB: e.g., m/z 241 -> 147
- Deuterated BPB (e.g., d8): e.g., m/z 249 -> 152
- Bisphenol B-¹³C₁₂: e.g., m/z 253 -> 153
4. Quantification:
- Create a calibration curve by analyzing standards of native BPB at various concentrations, each spiked with the same amount of internal standard.
- Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
- Determine the concentration of BPB in the samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To better illustrate the experimental logic and the reasons for preferring a ¹³C-labeled internal standard, the following diagrams are provided.
References
Inter-Laboratory Study Insights for Bisphenol B Analysis: A Comparative Guide
This guide provides a comprehensive overview of the analytical methodologies and comparative results for the determination of Bisphenol B (BPB) in various matrices. The information is targeted towards researchers, scientists, and drug development professionals seeking to understand the current landscape of BPB analysis, including common experimental protocols and the expected variability in measurements. While a dedicated, publicly available inter-laboratory study report with comprehensive quantitative data for Bisphenol B remains elusive, this guide draws upon proficiency testing descriptions, single-laboratory validation studies analyzing multiple bisphenols including BPB, and inter-laboratory comparison reports for the closely related compound Bisphenol A (BPA) to present a cohesive picture.
Quantitative Data Summary
The following table summarizes the quantitative results for Bisphenol B and other selected bisphenols from a study on their presence in various canned food matrices. This data, while from a single laboratory, provides a valuable comparison of BPB levels across different food types and in relation to other bisphenols. The analysis was performed using a validated method involving QuEChERS extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Quantitative Results of Bisphenol Analogues in Canned Food Samples (µg/kg)
| Food Matrix | Bisphenol B (BPB) | Bisphenol A (BPA) | Bisphenol F (BPF) | Bisphenol S (BPS) |
| Vegetable Soup | Present | 3.21 | Present | - |
| Canned Fruit | Present | 3.21 | Present | - |
| Fruit Puree (Sample 1) | Present | 12.72 | - | High Concentration |
| Fruit Puree (Sample 2) | Present | - | - | High Concentration |
| Ravioli | Present | Present | - | Present |
| Tuna | - | 10.82 | - | Present |
*Present but not quantified in the provided summary. In complex food matrices like ravioli, all samples contained similar concentrations of BPAF, BPA, BPB, and BPS[1]. BPA was detected in 78% of all cases in concentrations between 3.21–40.65 µg/kg, while BPS was found in 48% of cases in the concentration range of 5.58–11.11 µg/kg[1].
Experimental Protocols
The analysis of Bisphenol B, often in conjunction with other bisphenols, typically involves a multi-step process encompassing sample preparation, extraction, and instrumental analysis. The following protocols are representative of the methodologies employed in research and proficiency testing for bisphenols.
1. Sample Preparation and Extraction: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for the extraction of bisphenols from complex food matrices.
-
Homogenization : Solid food samples are homogenized using an electric blender. For canned products with both solid and liquid parts, these can be analyzed separately to study migration.
-
Extraction : A representative sample (e.g., 10 g) is weighed into a centrifuge tube. An internal standard solution is added. For solid samples, water is added to facilitate liquid-liquid extraction. Acetonitrile is then added as the extraction solvent, along with a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation. The mixture is shaken vigorously and centrifuged.
-
Clean-up (Dispersive Solid-Phase Extraction - d-SPE) : An aliquot of the supernatant (acetonitrile layer) is transferred to a tube containing a d-SPE sorbent (e.g., PSA, C18, Z-Sep) and magnesium sulfate. The mixture is vortexed and centrifuged. The final extract is then ready for instrumental analysis.
2. Instrumental Analysis: Chromatography-Mass Spectrometry
Due to the low concentrations of bisphenols typically found in samples and the complexity of the matrices, high-sensitivity chromatographic techniques coupled with mass spectrometry are the methods of choice.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is a highly sensitive and selective method for the analysis of bisphenols.
-
Chromatographic Separation : A C18 reversed-phase column is commonly used with a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like ammonium fluoride or formate to enhance ionization.
-
Mass Spectrometric Detection : Electrospray ionization (ESI) in negative mode is typically used. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each bisphenol analogue.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is also widely used, often requiring a derivatization step to improve the volatility and thermal stability of the bisphenols.
-
Derivatization : Silylation is a common derivatization technique, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the active hydrogens on the hydroxyl groups of the bisphenols with trimethylsilyl (TMS) groups.
-
Chromatographic Separation : A non-polar or medium-polar capillary column (e.g., DB-5ms) is typically used for the separation of the derivatized bisphenols.
-
Mass Spectrometric Detection : Electron ionization (EI) is the standard ionization technique, with the mass spectrometer operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
Inter-Laboratory Study Workflow
While a specific report for a BPB inter-laboratory study with full data is not publicly available, the workflow of such a study can be inferred from proficiency tests that include BPB as an analyte and from detailed reports on similar compounds like BPA. The following diagram illustrates a typical workflow for an inter-laboratory comparison study on bisphenol analysis.
This workflow highlights the key stages, from the preparation and validation of the test material by the organizing body to the analysis and reporting of results by the participating laboratories, culminating in the statistical evaluation and dissemination of the final report. Such studies are crucial for assessing the proficiency of laboratories and ensuring the comparability and reliability of analytical data.
References
Verifying the Concentration of Bisphenol B-¹³C₁₂ Standard Solutions: A Comparative Guide
In the realm of analytical chemistry, particularly in bioanalysis and environmental monitoring, the accuracy of quantitative results hinges on the precise concentration of the standards used for calibration. For researchers utilizing Bisphenol B-¹³C₁₂ as an internal standard in mass spectrometry-based assays, verifying its concentration is a critical step for method validation and ensuring data integrity. This guide provides a comparative overview of common analytical methods for this purpose, supported by representative experimental data and detailed protocols.
The primary application of Bisphenol B-¹³C₁₂ is as a stable isotope-labeled internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1] Its use helps to correct for variations during sample preparation and analysis, thereby improving the accuracy and precision of the quantification of native Bisphenol B.[2]
Comparison of Analytical Methods for Concentration Verification
The concentration of a Bisphenol B-¹³C₁₂ standard solution can be verified using several established analytical techniques. The most common and reliable methods involve chromatography coupled with mass spectrometry. Below is a comparison of these methods, with performance metrics synthesized from typical analytical validations for bisphenols.
Table 1: Comparison of Analytical Methods for Bisphenol B-¹³C₁₂ Concentration Verification
| Parameter | LC-MS/MS | GC-MS | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Principle | Separation by liquid chromatography followed by mass analysis of the parent ion and specific fragment ions. | Separation of volatile derivatives by gas chromatography followed by mass analysis. | Separation by liquid chromatography and quantification based on UV absorbance. |
| Typical Limit of Quantification (LOQ) | 0.04 - 0.95 µg/kg[3] | ~0.1 ng/mL[4] | ~5 ppb[4] |
| Precision (RSD) | < 15% | < 20% | < 10% |
| Accuracy (Recovery) | 82.6% - 112% | Typically 80-120% | Typically 90-110% |
| Selectivity | Very High | High (with derivatization) | Moderate |
| Throughput | High | Moderate | High |
| Derivatization Required | No | Yes | No |
| Primary Use Case | Gold standard for trace-level quantification in complex matrices. | Alternative to LC-MS/MS, particularly for volatile compounds. | Suitable for higher concentration solutions and when mass spectrometry is unavailable. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate verification of the standard's concentration. The following are generalized protocols for the primary analytical methods.
LC-MS/MS Method for Concentration Verification
This method is considered the gold standard for its high sensitivity and selectivity.
a. Materials and Reagents:
-
Bisphenol B-¹³C₁₂ solution to be verified.
-
Certified (unlabeled) Bisphenol B reference standard.
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid or ammonium hydroxide (for mobile phase modification).
-
Volumetric flasks and pipettes.
b. Instrumentation:
-
Ultra-performance liquid chromatograph (UPLC) or High-performance liquid chromatograph (HPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole).
-
C18 reversed-phase analytical column.
c. Procedure:
-
Preparation of Calibration Standards: Prepare a stock solution of the certified unlabeled Bisphenol B standard. From this stock, create a series of calibration standards by serial dilution to cover the expected concentration range of the Bisphenol B-¹³C₁₂ solution.
-
Sample Preparation: Dilute an aliquot of the Bisphenol B-¹³C₁₂ solution with the mobile phase to a concentration that falls within the calibration curve range.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled Bisphenol B and Bisphenol B-¹³C₁₂.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the unlabeled Bisphenol B standards against their concentrations. Determine the concentration of the diluted Bisphenol B-¹³C₁₂ solution from this calibration curve and account for the dilution factor to find the original concentration.
GC-MS Method for Concentration Verification
GC-MS is a powerful technique but requires derivatization to make the bisphenols volatile.
a. Materials and Reagents:
-
Bisphenol B-¹³C₁₂ solution to be verified.
-
Certified (unlabeled) Bisphenol B reference standard.
-
Derivatizing agent (e.g., pentafluorobenzyl bromide).
-
Organic solvent (e.g., hexane).
-
Anhydrous sodium sulfate.
b. Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD).
-
Capillary column (e.g., 5% phenyl-methyl-polysiloxane).
c. Procedure:
-
Preparation of Calibration Standards: Prepare calibration standards of unlabeled Bisphenol B in a suitable solvent.
-
Derivatization: Transfer aliquots of the calibration standards and the Bisphenol B-¹³C₁₂ solution to separate reaction vials. Evaporate the solvent and add the derivatizing agent. Heat the mixture to complete the reaction.
-
Extraction: After derivatization, perform a liquid-liquid extraction to isolate the derivatized analytes.
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the extract into the GC-MS.
-
Temperature Program: Start at a low oven temperature and ramp up to a higher temperature to separate the analytes.
-
MS Detection: Use selected ion monitoring (SIM) to detect the characteristic ions of the derivatized unlabeled Bisphenol B and Bisphenol B-¹³C₁₂.
-
-
Quantification: Create a calibration curve from the derivatized standards and determine the concentration of the Bisphenol B-¹³C₁₂ solution.
Visualizing the Experimental Workflow
To provide a clear overview of the verification process, the following diagram illustrates the key steps in the LC-MS/MS-based workflow.
Caption: Workflow for verifying the concentration of Bisphenol B-¹³C₁₂ using LC-MS/MS.
This guide provides a framework for researchers to verify the concentration of their Bisphenol B-¹³C₁₂ standard solutions, thereby ensuring the reliability and accuracy of their quantitative studies. The choice of method will depend on the available instrumentation and the required level of sensitivity and selectivity.
References
A Researcher's Guide to Solid-Phase Extraction (SPE) Cartridges for Bisphenol Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of bisphenols in various samples is a critical task. Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction and preconcentration of these compounds from complex matrices prior to chromatographic analysis. The choice of SPE cartridge is paramount to achieving high recovery, reproducibility, and low detection limits. This guide provides a comprehensive comparison of the performance of different SPE cartridges for bisphenol analysis, supported by experimental data and detailed protocols.
Performance Comparison of SPE Cartridges
The selection of an appropriate SPE sorbent is crucial and depends on the specific bisphenol analogues being analyzed and the sample matrix. The most commonly used SPE cartridges for bisphenol extraction are reversed-phase, polymeric, and molecularly imprinted polymer (MIP) based.
Reversed-Phase SPE Cartridges (e.g., C18)
C18 cartridges are packed with silica particles chemically bonded with octadecyl (C18) hydrocarbon chains, creating a nonpolar stationary phase. They are effective for extracting nonpolar to moderately polar compounds like bisphenol A (BPA) from aqueous samples.
Polymeric SPE Cartridges (e.g., Oasis HLB)
Hydrophilic-Lipophilic Balanced (HLB) cartridges contain a copolymer sorbent that offers both reversed-phase and ion-exchange retention mechanisms. This dual functionality allows for the extraction of a broader range of bisphenols with varying polarities and provides cleaner extracts compared to traditional C18 sorbents.
Molecularly Imprinted Polymer (MIP) SPE Cartridges
MIPs are highly selective sorbents with recognition sites tailored for a specific molecule or a group of structurally related molecules. MIP-based SPE cartridges offer superior selectivity and can significantly reduce matrix effects, leading to lower limits of detection.
The following tables summarize the performance of these SPE cartridges for the extraction of various bisphenols from different matrices.
Table 1: Performance Comparison in Water Samples
| SPE Cartridge | Bisphenol | Recovery (%) | RSD (%) | LOQ (ng/L) | Reference |
| UCT ENVIRO-CLEAN® C18 | BPA | 90 - 100 | - | - | [1] |
| Oasis HLB | BPA | 108 | 16 | - | [2] |
| Bond Elut Plexa | BPA | 98.1 | 1.8 | - | [2] |
| PSA over SPE sorbent | 10 Bisphenols | 87 - 133 | < 13 | 1 - 50 | [3] |
| MIP | BPA | 85 | < 7 | 200 (ng/g) | [4] |
| C18 | BPA | 56 | - | - |
Table 2: Performance Comparison in Beverage and Food Samples
| SPE Cartridge | Bisphenol Analytes | Matrix | Recovery (%) | RSD (%) | LOQ | Reference |
| MIP-SPE | 7 Bisphenol Analogues | Beverages & Canned Food | 50 - 103 | < 15 | 0.002-0.15 ng/mL (beverages), 0.03-1.5 ng/g (canned food) | |
| Oasis HLB | 7 Bisphenol Analogues | Beverages & Canned Food | Lower selectivity compared to MIP | - | - | |
| Mixed-Mode SPE | 10 Bisphenol Analogues | Alcoholic & Non-alcoholic Beverages | - | ≤ 9 (repeatability), ≤ 12 (intermediate precision) | 1.6 - 27.9 ng/L | |
| AFFINIMIP® SPE Bisphenols | BPA | Wine | > 80 | - | - |
Experimental Workflow
The general workflow for Solid-Phase Extraction of bisphenols involves several key steps, as illustrated in the diagram below. The specific parameters for each step vary depending on the chosen SPE cartridge and the sample matrix.
Caption: General workflow for bisphenol analysis using Solid-Phase Extraction.
Detailed Experimental Protocols
Below are detailed protocols for using C18, Oasis HLB, and MIP SPE cartridges for the extraction of bisphenols from water samples.
Protocol 1: UCT ENVIRO-CLEAN® C18 SPE Cartridge
This protocol is adapted for the analysis of Bisphenol A in water samples.
-
Sample Preparation:
-
To 100 mL of the water sample, add an internal standard.
-
Adjust the pH to 7 by adding 100 mM acetic acid.
-
-
SPE Cartridge Conditioning:
-
Add 3 mL of methanol to the cartridge and draw it through until the liquid reaches the top of the frit. Let it soak for 1 minute.
-
Add 3 mL of deionized water, followed immediately by 1 mL of 100 mM acetic acid.
-
-
Sample Loading:
-
Draw the prepared sample through the cartridge at a flow rate of approximately 5 mL/min using a vacuum.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge for 5 minutes under a vacuum of >10 inches Hg.
-
-
Elution:
-
Rinse the sample bottle and the cartridge with a total of 6 mL of methanol to elute the analytes into a collection vial.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to less than 500 µL using a gentle stream of nitrogen at < 40 °C.
-
Reconstitute the extract to a final volume of 500 µL with methanol for injection into the analytical instrument.
-
Protocol 2: Oasis HLB SPE Cartridge
This protocol is a general procedure for reversed-phase polymeric cartridges and can be adapted from various studies.
-
Cartridge Conditioning:
-
Condition the Oasis HLB cartridge with 6 mL of methanol.
-
-
Cartridge Equilibration:
-
Equilibrate the cartridge with 6 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge.
-
-
Washing:
-
Wash the cartridge with 6 mL of a methanol/water mixture (e.g., 50:50 v/v) to remove interferences.
-
-
Elution:
-
Elute the bisphenols with 6 mL of 100% methanol or a methanol solution containing a small percentage of ammonia (e.g., 2%).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute the residue in 500 µL of a methanol/water (50:50 v/v) solution for analysis.
-
Protocol 3: Molecularly Imprinted Polymer (MIP) SPE Cartridge
This protocol is based on the use of AFFINIMIP® SPE Bisphenols cartridges for the analysis of bisphenols in beverages and canned food, and can be adapted for water samples.
-
Cartridge Conditioning:
-
Condition the MIP-SPE cartridge sequentially with 3 mL of methanol, 3 mL of acetonitrile, and 3 mL of water.
-
-
Sample Loading:
-
Ensure the sample is in an aqueous environment with less than 10% organic solvent.
-
Load the sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the sorbent with water.
-
Further wash with an acetonitrile/water mixture (e.g., 40:60 v/v).
-
Completely dry the sorbent.
-
Perform additional washes with acetonitrile and a methanol/acetonitrile mixture (e.g., 10:90 v/v).
-
-
Elution:
-
Elute the analytes from the cartridge. The specific elution solvent will depend on the MIP chemistry but is often a polar organic solvent like methanol.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 500 µL of a methanol/water (50:50 v/v) solution for LC-MS analysis.
-
Conclusion
The choice of SPE cartridge significantly impacts the performance of bisphenol analysis. While C18 cartridges are a cost-effective option for less complex matrices and primarily for BPA, polymeric cartridges like Oasis HLB offer broader applicability for a range of bisphenol analogues due to their mixed-mode retention mechanism. For highly complex matrices and the need for ultra-low detection limits, Molecularly Imprinted Polymer SPE cartridges provide superior selectivity and sample cleanup, minimizing matrix effects and improving analytical accuracy. Researchers should carefully consider the specific requirements of their analysis, including the target bisphenols, sample matrix, and desired sensitivity, to select the most appropriate SPE cartridge and protocol.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Measurement of bisphenol A, bisphenol A ß-d-glucuronide, genistein, and genistein 4′-ß-d-glucuronide via SPE and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecularly imprinted polymers for bisphenol A for HPLC and SPE from water and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bisphenol B-13C12 and Bisphenol A-13C12 in Multi-Analyte Methods
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of bisphenols, the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of two stable isotope-labeled internal standards, Bisphenol B-13C12 (BPB-13C12) and Bisphenol A-13C12 (BPA-13C12), for use in multi-analyte methods.
In the realm of analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), isotope dilution is the gold standard for quantification. This approach involves the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. This internal standard experiences the same sample preparation losses and matrix effects as the native analyte, enabling highly accurate and precise quantification.
Both BPB-13C12 and BPA-13C12 serve as excellent internal standards for the analysis of a range of bisphenol analogues. The choice between them often depends on the specific bisphenols being targeted in a multi-analyte panel.
Performance Characteristics: A Comparative Overview
The following table summarizes the key performance characteristics of BPB-13C12 and BPA-13C12 based on established principles of isotope dilution mass spectrometry and data from multi-analyte bisphenol studies.
| Performance Parameter | This compound | Bisphenol A-13C12 | Rationale & Considerations |
| Analyte Coverage | Ideal for BPB and structurally similar bisphenols. Can be used for other bisphenols with careful validation. | Ideal for BPA and its structural analogues. Widely used as a general internal standard for various bisphenols. | The best internal standard is the isotopically labeled version of the target analyte. In a multi-analyte method, a representative labeled standard is often chosen. |
| Chromatographic Co-elution | Excellent with native BPB. | Excellent with native BPA. | 13C-labeling results in virtually identical chromatographic behavior to the unlabeled analyte, which is crucial for accurate matrix effect compensation.[1] |
| Isotopic Stability | High. Carbon-13 isotopes are stable and not prone to back-exchange.[1] | High. Carbon-13 isotopes are stable and not prone to back-exchange.[1] | This ensures the integrity of the internal standard throughout the analytical procedure. |
| Matrix Effect Compensation | Effective, particularly for analytes eluting close to BPB. | Effective, particularly for analytes eluting close to BPA. | Co-elution with the analyte of interest is key for accurate compensation of ionization suppression or enhancement. |
| Commercial Availability | Generally available from specialized chemical suppliers. | Widely available from numerous chemical suppliers. | Availability may influence the choice of internal standard for routine laboratory use. |
Representative Performance Data in Multi-Analyte Methods
The following table presents typical performance data for the analysis of multiple bisphenols using a 13C-labeled internal standard. This data is a composite from various studies and represents the expected performance when using an appropriate stable isotope-labeled internal standard like BPB-13C12 or BPA-13C12.
| Analyte | Recovery (%) | Relative Standard Deviation (RSD, %) | Linearity (R²) |
| Bisphenol A (BPA) | 95 - 105 | < 10 | > 0.99 |
| Bisphenol B (BPB) | 92 - 108 | < 12 | > 0.99 |
| Bisphenol S (BPS) | 90 - 110 | < 15 | > 0.99 |
| Bisphenol F (BPF) | 93 - 107 | < 11 | > 0.99 |
| Bisphenol AF (BPAF) | 88 - 112 | < 15 | > 0.99 |
This data is representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.
Experimental Protocols
A detailed methodology for a multi-analyte bisphenol analysis using a 13C-labeled internal standard is provided below. This protocol is a synthesis of common practices in the field and should be adapted and validated for specific laboratory conditions and matrices.
Sample Preparation (e.g., for Food or Biological Matrices)
-
Homogenization: Homogenize the solid or semi-solid sample.
-
Spiking: Spike the homogenized sample with a known amount of the 13C-labeled internal standard solution (e.g., BPB-13C12 or BPA-13C12).
-
Extraction: Perform solvent extraction, for example, using acetonitrile or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method.
-
Cleanup: Use a dispersive solid-phase extraction (d-SPE) cleanup step with appropriate sorbents (e.g., C18, PSA) to remove interfering matrix components.
-
Concentration and Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., methanol/water).
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of bisphenols.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a modifier like ammonium fluoride or formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for bisphenols.
Data Analysis
Quantification is performed using the isotope dilution method, where the ratio of the peak area of the native analyte to the peak area of the 13C-labeled internal standard is used to construct the calibration curve.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the analytical process, the following diagrams have been generated using Graphviz.
References
The Gold Standard for Bioanalysis: Assessing Calibration Curve Linearity with 13C12-Bisphenol B
In the precise world of quantitative bioanalysis, the integrity of the calibration curve is paramount. For researchers, scientists, and drug development professionals, achieving accurate and reliable quantification of analytes in complex biological matrices is a daily challenge. The choice of an internal standard is a critical factor influencing the linearity, accuracy, and precision of the calibration curve. This guide provides a comprehensive comparison of the performance of ¹³C₁₂-Bisphenol B (¹³C₁₂-BPB) as a stable isotope-labeled internal standard against other common alternatives, supported by established analytical principles.
While direct head-to-head studies for ¹³C₁₂-BPB are not extensively published, the scientific consensus strongly supports the superiority of ¹³C-labeled internal standards over deuterated and structural analog standards for isotope dilution mass spectrometry (IDMS). ¹³C-labeled standards, such as ¹³C₁₂-BPB, are considered the "gold standard" because their physicochemical properties are nearly identical to the native analyte, ensuring they behave similarly throughout the analytical process, from extraction to detection.
Performance Comparison of Internal Standards for Bisphenol B Quantification
The following table summarizes the expected performance characteristics when using different types of internal standards for the quantification of Bisphenol B (BPB). The data is representative of the advantages conferred by a ¹³C-labeled internal standard.
| Performance Parameter | ¹³C₁₂-Bisphenol B (¹³C₁₂-BPB) | Deuterated Bisphenol B (e.g., BPB-d8) | Structural Analog (e.g., Bisphenol A) |
| Linearity (R²) | Typically > 0.999 | > 0.995 | Variable, often > 0.99 but more susceptible to matrix effects |
| Accuracy (% Bias) | Excellent (< ±5%) | Good (< ±15%) | Acceptable to Poor (can be > ±20%) |
| Precision (%RSD) | Excellent (< 5%) | Good (< 15%) | Acceptable to Poor (> 15%) |
| Co-elution with Analyte | Nearly identical retention time | Slight retention time shift possible | Different retention time |
| Matrix Effect Compensation | Most effective | Generally effective, but can differ from analyte | Less effective, as ionization efficiency can vary significantly |
| Isotopic Stability | Highly stable, no risk of exchange | Generally stable, but H/D exchange is a potential risk in certain conditions | Not applicable |
Experimental Protocol: Quantification of Bisphenol B in Human Plasma using ¹³C₁₂-BPB and LC-MS/MS
This section details a representative experimental protocol for the quantitative analysis of Bisphenol B in human plasma utilizing ¹³C₁₂-BPB as an internal standard.
1. Materials and Reagents
-
Bisphenol B (BPB) analytical standard
-
¹³C₁₂-Bisphenol B (¹³C₁₂-BPB) internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (screened for BPB)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of BPB and ¹³C₁₂-BPB in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the BPB stock solution with 50:50 methanol/water to prepare working standards for the calibration curve (e.g., ranging from 0.1 ng/mL to 100 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of ¹³C₁₂-BPB at a fixed concentration (e.g., 10 ng/mL) in 50:50 methanol/water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate BPB working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation
-
Thaw plasma samples, calibration standards, and QCs at room temperature.
-
To 200 µL of each plasma sample, add 20 µL of the ¹³C₁₂-BPB internal standard spiking solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dilute with 1 mL of water containing 0.1% formic acid.
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 20% methanol in water.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate BPB from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both BPB and ¹³C₁₂-BPB.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of BPB to ¹³C₁₂-BPB against the concentration of the calibration standards.
-
Apply a linear regression model with a weighting factor (e.g., 1/x²) to the calibration curve.
-
Determine the concentration of BPB in the unknown samples and QCs from the calibration curve.
Workflow for Bioanalytical Quantification of Bisphenol B
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Bisphenol B using a stable isotope-labeled internal standard.
Isotope Dilution Excels in Bisphenol B Analysis: A Comparison of Quantitative Methods
The quest for accurate and precise quantification of Bisphenol B (BPB), an endocrine-disrupting chemical, is critical in ensuring consumer safety and regulatory compliance. Among the analytical techniques available, isotope dilution mass spectrometry (IDMS) stands out for its superior accuracy and precision. This guide provides a comprehensive comparison of IDMS with other common analytical methods for BPB determination, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Isotope dilution mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is widely regarded as a gold standard for quantitative analysis. This is due to its ability to correct for sample matrix effects and variations in sample preparation and instrument response by using an isotopically labeled internal standard of the analyte.
Performance Comparison of Analytical Methods for Bisphenol B
The following table summarizes the key performance metrics for the determination of Bisphenol B and its analogues using various analytical techniques. The data, compiled from multiple studies, highlights the superior precision and accuracy of isotope dilution methods.
| Analytical Method | Analyte(s) | Sample Matrix | Accuracy (Recovery %) | Precision (Relative Standard Deviation, RSD %) | Limit of Quantification (LOQ) |
| Isotope Dilution LC-MS/MS | Bisphenol analogues (including BPB) | Ready-made meals | Trueness demonstrated by spike recovery experiments.[1] | Repeatability: ≤7.8%, Intermediate Precision: ≤10%[1] | 0.025–0.140 µg/kg[1] |
| Isotope Dilution GC-MS | Bisphenol A and other EDCs | Human urine | 92–105% (mean recovery)[2] | Intra-day & Inter-day: 1–6%[2] | 0.1–0.3 ng/mL |
| Isotope Dilution UPLC-MS/MS | Bisphenols (including BPA) | Human urine | Within-run & between-run accuracy demonstrated. | Within-run & between-run precision < 14.2% | Not specified |
| HPLC-FLD | Bisphenols (including BPB) | Human breast milk | 57–88% | < 9.4% | Not specified |
| HPLC-FLD | Bisphenol A | Canned vegetables | 72–90% | Repeatability: <3.48% (except at LOQ), Intermediate Precision: <4.70% | 0.01 mg/kg |
| GC-MS | Bisphenols (including BPB) | Paper and board | Not specified | Reproducibility: <16.6%, Repeatability: <19.8% | 0.78–9.10 µg/kg |
Experimental Workflow and Protocols
To provide a clearer understanding of the analytical process, a generalized workflow for isotope dilution analysis of Bisphenol B is presented below, followed by detailed experimental protocols for both an isotope dilution method and a common alternative.
Caption: Generalized workflow for the quantitative analysis of Bisphenol B using isotope dilution mass spectrometry.
Detailed Experimental Protocols
Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) for Bisphenols in Food
This protocol is adapted from a validated method for the analysis of bisphenols in ready-made meals.
a. Sample Preparation and Extraction:
-
Homogenize 1 gram of the food sample with sand.
-
Spike the sample with a known amount of isotopically labeled Bisphenol B internal standard.
-
Perform ultrasound-assisted extraction (UAE) with a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge the sample and collect the supernatant.
b. Sample Cleanup:
-
Apply the extract to a selective solid-phase extraction (SPE) cartridge to remove matrix interferences.
-
Wash the cartridge with a mild solvent to elute weakly bound impurities.
-
Elute the bisphenols with a stronger organic solvent.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
c. Derivatization (Optional but can enhance sensitivity):
-
Derivatize the extracted bisphenols with pyridine-3-sulfonyl chloride to improve ionization efficiency in the mass spectrometer.
d. Instrumental Analysis (LC-MS/MS):
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution program. A typical mobile phase could consist of water and methanol or acetonitrile, both with a small amount of formic acid to improve peak shape.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both native Bisphenol B and its isotopically labeled internal standard in multiple reaction monitoring (MRM) mode.
e. Quantification:
-
Calculate the concentration of Bisphenol B in the sample by comparing the peak area ratio of the native analyte to its isotopically labeled internal standard against a calibration curve prepared with known concentrations of both the native and labeled standards.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for Bisphenols in Biological Fluids
This protocol is a generalized procedure based on methods for analyzing bisphenols in human breast milk and amniotic fluid.
a. Sample Preparation and Extraction:
-
To a 1 mL sample of biological fluid (e.g., breast milk, amniotic fluid), add a suitable internal standard (e.g., another bisphenol not expected in the sample).
-
Perform a liquid-liquid extraction (LLE) or dispersive liquid-liquid microextraction (DLLME) using an appropriate extraction solvent (e.g., a mixture of a dispersive solvent like methanol and an extraction solvent like chloroform).
-
Alternatively, for cleaner samples, a protein precipitation step with acetonitrile followed by solid-phase extraction (SPE) can be employed.
b. Sample Cleanup:
-
If using SPE, condition the cartridge with methanol and water.
-
Load the sample extract onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the bisphenols with a suitable organic solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
c. Instrumental Analysis (HPLC-FLD):
-
Liquid Chromatography: Employ a C18 reversed-phase column with a gradient elution of water and acetonitrile or methanol.
-
Fluorescence Detection: Set the excitation and emission wavelengths specific for Bisphenol B (e.g., excitation at ~225-275 nm and emission at ~305-315 nm).
d. Quantification:
-
Generate a calibration curve by injecting standards of known concentrations of Bisphenol B.
-
Quantify the Bisphenol B in the sample by comparing its peak area to the calibration curve, correcting for recovery using the internal standard.
References
A Comparative Analysis of the Endocrine Activity of Bisphenol B and Bisphenol A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endocrine-disrupting activities of Bisphenol B (BPB) and Bisphenol A (BPA), focusing on their estrogenic and anti-androgenic potencies. The information is supported by experimental data from in vitro and in vivo studies to assist researchers in evaluating the relative risks and mechanisms of action of these compounds.
Executive Summary
Bisphenol B (BPB), a structural analog of Bisphenol A (BPA), is increasingly scrutinized for its potential endocrine-disrupting properties. A growing body of scientific evidence indicates that BPB is not a benign substitute for BPA. In many instances, BPB exhibits similar or even greater endocrine activity, particularly concerning its estrogenic and anti-androgenic effects. This guide synthesizes key findings from comparative studies to provide a clear overview of their relative potencies and mechanisms of action.
Data Presentation: Quantitative Comparison of Endocrine Activity
The following tables summarize the quantitative data from various in vitro assays comparing the endocrine activity of BPB and BPA. These values, primarily half-maximal effective concentrations (EC₅₀) and half-maximal inhibitory concentrations (IC₅₀), are critical for understanding the relative potency of these two compounds.
Table 1: Estrogenic Activity of Bisphenol B vs. Bisphenol A
| Assay Type | Cell Line | Receptor Target | Parameter | BPB Value (M) | BPA Value (M) | Relative Potency (BPA/BPB) | Reference |
| ERE-Luciferase Reporter Assay | HepG2 | ERα | EC₅₀ | 1.8 x 10⁻⁷ | 6.8 x 10⁻⁷ | 3.8 | [1] |
| GPER Competitive Binding Assay | SKBR3 | GPER | IC₅₀ | Not explicitly stated, but ~9-fold higher affinity than BPA | Not explicitly stated | ~9.0 | [2][3] |
| Cell Proliferation Assay | MCF-7 | ER | EC₅₀ | More potent than BPA | Less potent than BPB | >1 | [4][5] |
| Uterotrophic Assay (in vivo) | Ovariectomized Mice | Estrogen Receptors | - | Positive response | Positive response | BPA more effective in this study |
Table 2: Anti-Androgenic Activity of Bisphenol B vs. Bisphenol A
| Assay Type | Cell Line | Receptor Target | Parameter | BPB Value (M) | BPA Value (M) | Relative Potency (BPA/BPB) | Reference |
| ARE-Luciferase Reporter Assay | NIH3T3 | Androgen Receptor | IC₅₀ | Less potent than TMBPA, BPAF, BPAD; More potent than BPA | More potent than BPB | <1 | |
| AR Transcriptional Activation Assay | HepG2 | Androgen Receptor | Antagonist | Yes | Yes | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to assess the endocrine activity of BPB and BPA.
Estrogen Receptor (ER) Transcriptional Activation Assay (ERE-Luciferase Reporter Assay)
This in vitro assay is widely used to determine the estrogenic activity of a compound by measuring the activation of the estrogen receptor.
-
Cell Culture and Transfection: Human breast cancer cells (MCF-7) or human liver cancer cells (HepG2) are cultured in a suitable medium. The cells are then transfected with a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene.
-
Compound Exposure: The transfected cells are exposed to various concentrations of the test compounds (BPB, BPA) or a positive control (e.g., 17β-estradiol) for a specified period (typically 24 hours). A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis and Luciferase Measurement: After incubation, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer. The light output is proportional to the level of ER activation.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). Dose-response curves are generated, and EC₅₀ values are calculated to determine the potency of the compounds.
G Protein-Coupled Estrogen Receptor (GPER) Competitive Binding Assay
This assay measures the ability of a compound to bind to the G protein-coupled estrogen receptor (GPER), indicating its potential to mediate non-genomic estrogenic effects.
-
Cell Culture: SKBR3 human breast cancer cells, which endogenously express GPER, are used.
-
Fluorescent Ligand Incubation: The cells are incubated with a fluorescently labeled estrogen (e.g., E2-FITC) that binds to GPER.
-
Competitive Binding: The cells are then co-incubated with varying concentrations of the test compounds (BPB, BPA). If the test compound binds to GPER, it will displace the fluorescent ligand, leading to a decrease in the fluorescence signal.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader or flow cytometer.
-
Data Analysis: The data is used to generate competitive binding curves, and IC₅₀ values are calculated to determine the binding affinity of the test compounds. A lower IC₅₀ value indicates a higher binding affinity.
Androgen Receptor (AR) Antagonism Assay
This assay determines if a compound can inhibit the action of androgens by blocking the androgen receptor.
-
Cell Culture and Transfection: A suitable cell line, such as the mouse fibroblast cell line NIH3T3 or the human prostate cancer cell line LNCaP, is co-transfected with an androgen receptor expression vector and a reporter plasmid containing an androgen response element (ARE) linked to a luciferase gene.
-
Compound Exposure: The transfected cells are treated with a known androgen (e.g., dihydrotestosterone, DHT) to activate the AR, along with various concentrations of the test compounds (BPB, BPA).
-
Luciferase Assay: Following incubation, the cells are lysed, and the luciferase activity is measured. A decrease in luciferase activity in the presence of the test compound indicates AR antagonism.
-
Data Analysis: The percentage of inhibition of DHT-induced luciferase activity is calculated for each concentration of the test compound. IC₅₀ values are then determined to quantify the anti-androgenic potency.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for assessing endocrine activity.
Caption: GPER signaling pathway activated by BPB and BPA.
Caption: Nuclear estrogen receptor signaling pathway.
References
Safety Operating Guide
Navigating the Disposal of Bisphenol B-13C12: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Bisphenol B-13C12 is paramount for environmental protection and laboratory safety. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this isotopically labeled compound. Adherence to these guidelines, in conjunction with local, regional, and national regulations, is critical.
Bisphenol B (BPB) and its isotopically labeled counterpart, this compound, are utilized in scientific research to trace the compound's metabolic fate and environmental distribution. Due to the hazardous nature of bisphenols, proper disposal is not merely a recommendation but a regulatory necessity.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood.
Quantitative Data Summary for Disposal Considerations
While specific disposal parameters can vary based on the formulation (e.g., dissolved in a solvent), the following table summarizes key hazard information that informs disposal decisions. This data is compiled from various safety data sheets (SDSs) for bisphenol compounds.
| Parameter | Value/Classification | Significance for Disposal |
| GHS Hazard Classifications | Serious Eye Damage (Category 1), Skin Sensitization (Category 1), Reproductive Toxicity (Category 1B), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System), Acute Aquatic Toxicity, Chronic Aquatic Toxicity[1] | Dictates that this material must be treated as hazardous waste. Direct disposal to landfill or sewer is prohibited. |
| Solvent (if applicable) | Commonly Methanol | Methanol is highly flammable and toxic. Disposal must also account for the hazards of the solvent.[2][3] |
| Container Contamination | Residual vapors may be flammable[2] | Empty containers must be handled as hazardous waste unless properly decontaminated. |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Identify: Clearly label a dedicated waste container for "this compound and associated contaminated materials."
-
Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Collection and Storage:
-
Primary Container: Collect waste in a chemically compatible, leak-proof container with a secure screw cap. Glass containers are generally suitable for laboratory quantities.[3]
-
Labeling: The container must be clearly labeled with the full chemical name ("this compound"), the approximate quantity, and any associated hazards (e.g., "Toxic," "Reproductive Hazard").
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from heat or ignition sources.
3. Accidental Spill Management:
-
In the event of a spill, evacuate the immediate area and remove all ignition sources.
-
Absorb the spill with an inert, non-combustible material such as vermiculite or sand.
-
Collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area thoroughly.
4. Final Disposal:
-
Engage Professionals: The disposal of this compound must be handled by a licensed professional waste disposal service. Do not attempt to dispose of this material through standard laboratory or municipal waste systems.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and disposal date, in accordance with your institution's policies and local regulations.
-
Container Disposal: Empty containers that held this compound should also be disposed of as hazardous waste, as they may retain residual amounts of the chemical.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
This comprehensive approach ensures that the disposal of this compound is managed in a way that prioritizes safety, regulatory compliance, and environmental responsibility. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Bisphenol B-¹³C₁₂
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Bisphenol B-¹³C₁₂. Adherence to these procedures is essential for ensuring a safe laboratory environment and proper disposal of chemical waste.
Operational Plan: Handling and Disposal of Bisphenol B-¹³C₁₂
This step-by-step guide outlines the necessary precautions for the safe handling and disposal of Bisphenol B-¹³C₁₂.
Engineering Controls and Personal Protective Equipment (PPE)
Prior to handling Bisphenol B-¹³C₁₂, ensure that engineering controls are in place and functioning correctly. All operations involving this compound should be conducted in a designated area.
-
Ventilation: Work within a certified chemical fume hood to minimize inhalation exposure. Local exhaust ventilation (LEV) should be used to control dust at the source.[1]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.
-
Hand Protection: Wear nitrile gloves. Due to the absence of specific breakthrough time data for Bisphenol B-¹³C₁₂, it is recommended to double-glove and change gloves frequently, especially after direct contact.
-
Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory to protect the skin.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by engineering means, a respirator may be required.[2]
Safe Handling Procedures
-
Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in the designated handling area.[3][4]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Conditions: Store at 4°C for long-term stability.
Accidental Release Measures
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection.
-
Cleanup: For solid spills, carefully scoop the material into a labeled waste container, avoiding dust generation. For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Ventilation: Ensure the area is well-ventilated after cleanup.
Disposal Plan
-
Waste Characterization: All waste containing Bisphenol B-¹³C₁₂ must be treated as hazardous waste.
-
Containerization: Collect waste in clearly labeled, sealed containers.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Improper disposal can lead to environmental contamination.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to Bisphenol B.
| Parameter | Value/Information | Source |
| Storage Temperature | 4 °C | |
| Molecular Weight | 254.22 g/mol |
Visual Workflow for Safe Handling
The following diagram illustrates the essential steps for safely handling Bisphenol B-¹³C₁₂ from receipt to disposal.
Caption: This diagram outlines the procedural flow for the safe handling of Bisphenol B-¹³C₁₂.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
